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  • Product: 3-Fluoroquinolin-7-amine
  • CAS: 1807542-82-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-7-amine

Abstract This technical guide provides a comprehensive overview of viable synthetic pathways for producing 3-Fluoroquinolin-7-amine, a crucial building block for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for producing 3-Fluoroquinolin-7-amine, a crucial building block for researchers, medicinal chemists, and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, and the specific introduction of fluorine at the 3-position and an amine at the 7-position offers unique opportunities for modulating physicochemical and biological properties. This document details two primary, robust synthetic strategies: a classic Friedländer annulation approach and a Combes quinoline synthesis. Each pathway is elucidated with in-depth mechanistic discussions, step-by-step experimental protocols, and comparative data to guide laboratory practice. The causality behind experimental choices is emphasized to provide a deeper understanding of the synthetic design.

Introduction and Strategic Overview

The 3-Fluoroquinolin-7-amine scaffold is a significant pharmacophore due to the unique properties imparted by its substituents. The fluorine atom at the C-3 position can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The C-7 amino group serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse compound libraries for screening and optimization.

The synthesis of this specific isomer, however, is not trivial and requires careful strategic planning. Direct fluorination or amination of the quinoline core often leads to issues with regioselectivity. Therefore, a more robust approach involves constructing the quinoline ring from precursors already bearing the required functionalities or their synthetic equivalents. This guide will focus on two such reliable and adaptable methods.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Fluoroquinolin-7-amine suggests two primary disconnections leading to well-established named reactions.

G Target 3-Fluoroquinolin-7-amine Intermediate1 3-Fluoro-7-nitroquinoline Target->Intermediate1 Reduction Pathway1 Pathway A: Friedländer Annulation Intermediate1->Pathway1 Friedländer Cyclocondensation Pathway2 Pathway B: Combes Synthesis Intermediate1->Pathway2 Combes Cyclization Reagents1 2-Amino-4-nitrobenzaldehyde + Ethyl 2-fluoroacetoacetate Pathway1->Reagents1 Reagents2 3-Nitroaniline + Fluorinated β-diketone Pathway2->Reagents2

Caption: Retrosynthetic pathways for 3-Fluoroquinolin-7-amine.

Pathway A: Friedländer Annulation Strategy

The Friedländer synthesis is a powerful and direct method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2][3] This pathway builds the desired 3-fluoro-7-nitroquinoline intermediate, which is then reduced to the target amine.

Overall Workflow

Caption: Workflow for Pathway A via Friedländer Annulation.

Step 1: Synthesis of 3-Fluoro-7-nitroquinoline

Mechanistic Insight: This step involves an acid-catalyzed condensation. The reaction can proceed through two possible initial steps: an aldol-type condensation between the enolizable ketone and the aldehyde, or the formation of a Schiff base between the aniline and the ketone.[3] Regardless of the initial event, the subsequent intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group, followed by dehydration, is the key ring-forming sequence that leads to the aromatic quinoline system. The use of an acid catalyst like p-toluenesulfonic acid (PTSA) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attacks.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-amino-4-nitrobenzaldehyde (1.0 eq).[4]

  • Reagents: Add ethyl 2-fluoroacetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.15 eq).[5][6]

  • Solvent: Add a sufficient volume of toluene to suspend the reagents.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure. The resulting crude solid can be washed with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-fluoro-7-nitroquinoline.

Step 2: Reduction to 3-Fluoroquinolin-7-amine

Mechanistic Insight: The reduction of an aromatic nitro group to a primary amine is a fundamental and well-understood transformation. Catalytic hydrogenation is a clean and efficient method, where hydrogen gas is activated on the surface of a metal catalyst (e.g., Palladium).[7] The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. Alternatively, metal-acid systems like stannous chloride (SnCl₂) in concentrated HCl provide a robust chemical reduction method.[8] SnCl₂ acts as the reducing agent, being oxidized from Sn(II) to Sn(IV) in the process.

Experimental Protocol (Catalytic Hydrogenation):

  • Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 3-fluoro-7-nitroquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 3-Fluoroquinolin-7-amine can be purified by recrystallization or column chromatography if necessary.

Step Key Reagents Typical Conditions Typical Yield Reference
12-Amino-4-nitrobenzaldehyde, Ethyl 2-fluoroacetoacetate, PTSAToluene, Reflux, 12-24 h70-85%[1][2][4]
23-Fluoro-7-nitroquinoline, 10% Pd/C, H₂Ethanol, RT, 1-3 atm, 2-16 h85-95%[7][8]

Pathway B: Combes Quinoline Synthesis Strategy

Overall Workflow

Caption: Workflow for Pathway B via Combes Synthesis.

Step 1: Synthesis of 3-Fluoro-7-nitroquinoline

Mechanistic Insight: The Combes synthesis begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11][12] This step is typically rapid. The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the aniline ring. This cyclization requires a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and elevated temperatures. The acid protonates the second carbonyl group, activating the molecule for the ring-closing reaction. A final dehydration step then yields the aromatic quinoline ring. The use of an unsymmetrical diketone like 1,1,1-trifluoro-2,4-pentanedione can lead to regioisomers, but studies have shown that electronic and steric factors can favor one product over another.[11]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA).

  • Reagents: Heat the PPA to approximately 60-70 °C. To the stirred PPA, add 3-nitroaniline (1.0 eq) followed by the slow, portion-wise addition of 1,1,1-trifluoro-2,4-pentanedione (1.05 eq).

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 120-140 °C. Maintain this temperature for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC.

  • Work-up: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the resulting aqueous solution to a pH of 8-9 with a concentrated base solution (e.g., NaOH or NH₄OH) while cooling in an ice bath.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Step 2: Reduction to 3-Fluoroquinolin-7-amine

The reduction of the nitro intermediate is identical to the procedure described in Pathway A. Catalytic hydrogenation or reduction with SnCl₂ are both highly effective methods.[7][8]

Step Key Reagents Typical Conditions Typical Yield Reference
13-Nitroaniline, 1,1,1-Trifluoro-2,4-pentanedione, PPA120-140 °C, 2-4 h60-75%[9][11][12]
23-Fluoro-7-nitroquinoline, SnCl₂·2H₂OConc. HCl, Ethanol, Reflux, 1-3 h80-90%[8]

Conclusion

Both the Friedländer annulation and the Combes synthesis represent reliable and scalable pathways to the valuable intermediate, 3-fluoro-7-nitroquinoline, which can be efficiently reduced to the target 3-Fluoroquinolin-7-amine. The choice between the pathways often depends on the availability and cost of the starting materials. The Friedländer approach (Pathway A) is generally higher yielding and more direct if the substituted 2-amino-4-nitrobenzaldehyde is accessible. The Combes synthesis (Pathway B) offers a robust alternative, starting from the more common 3-nitroaniline. Both methods are well-documented in the chemical literature and are amenable to the variations required for producing diverse libraries of quinoline-based compounds for drug discovery and materials science.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Denmark, S. E.; Venkatraman, S. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.2006 , 71(4), 1668-1676. Available at: [Link]

  • Jain, S. K., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Google Patents. (2018). Preparation method of 2-fluoro ethyl acetoacetate. CN108218702B.
  • Nishiwaki, N., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6472-6477. Available at: [Link]

  • Wikipedia. Combes quinoline synthesis. Available at: [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]

  • Wikipedia. Friedländer synthesis. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. Available at: [Link]

Sources

Exploratory

Theoretical Mechanism of Action for 3-Fluoroquinolin-7-amine: A Technical Whitepaper on Non-Canonical Quinoline Scaffolds

Executive Summary In the landscape of antimicrobial and antineoplastic drug development, the quinoline core remains a highly privileged scaffold. While canonical fluoroquinolones have dominated the clinical space, non-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antimicrobial and antineoplastic drug development, the quinoline core remains a highly privileged scaffold. While canonical fluoroquinolones have dominated the clinical space, non-canonical derivatives like 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) present unique pharmacological opportunities.

As a Senior Application Scientist, I frequently encounter researchers attempting to force non-canonical scaffolds into classical mechanism-of-action (MoA) paradigms. This is a critical error. Classic fluoroquinolones rely on a highly conserved 3-carboxy-4-oxo motif to coordinate a magnesium (Mg²⁺) water-metal ion bridge, which traps the DNA gyrase or Topoisomerase IV cleavage complex[1]. Because 3-Fluoroquinolin-7-amine (3-FQA) lacks this specific motif, its theoretical MoA fundamentally diverges from standard bactericidal activity. This whitepaper establishes the theoretical mechanistic pathways, self-validating experimental workflows, and physicochemical rationale for 3-FQA as a dual-action allosteric modulator and efflux pump inhibitor (EPI).

Theoretical Mechanism of Action (MoA)

The structural anatomy of 3-FQA consists of a planar quinoline ring, an electron-withdrawing fluorine at the C-3 position, and an electron-donating primary amine at the C-7 position. This specific electronic push-pull system dictates its biological interactions.

Primary MoA: Allosteric Inhibition of GyrB (ATPase Domain)

Bacterial DNA gyrase is an essential type II topoisomerase composed of two A subunits (GyrA) and two B subunits (GyrB)[2]. While classic fluoroquinolones bind the GyrA-DNA interface to induce fatal double-strand breaks[3], 3-FQA is theorized to act as a competitive ATPase inhibitor at the GyrB subunit .

  • Causality: The planar quinoline core mimics the adenine ring of ATP. The 3-fluoro substitution enhances lipophilicity, driving the molecule deep into the hydrophobic ATP-binding pocket of GyrB. Simultaneously, the basic 7-amino group acts as a critical hydrogen-bond donor, interacting with conserved aspartate residues in the binding pocket, effectively halting ATP hydrolysis and preventing DNA supercoiling.

Secondary MoA: RND-Family Efflux Pump Modulation

Gram-negative bacteria utilize Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB-TolC) to expel xenobiotics.

  • Causality: The 7-amino group of 3-FQA has a theoretical pKa of ~7.5, meaning it exists in a partially protonated (cationic) state at physiological pH. This cationic charge, combined with the lipophilic fluorinated core, makes 3-FQA an ideal competitive substrate for the negatively charged binding pockets of the AcrB transporter. By saturating the pump, 3-FQA acts as an Efflux Pump Inhibitor (EPI), restoring the intracellular accumulation of co-administered antibiotics.

MoA Cell Bacterial Cell Entry (Porin Channels) Molecule 3-Fluoroquinolin-7-amine (Protonated at pH 7.4) Cell->Molecule Target1 DNA Intercalation (Pi-Pi Stacking) Molecule->Target1 Target2 GyrB ATP-Binding Site (Allosteric Inhibition) Molecule->Target2 Target3 AcrAB-TolC Efflux Pump (Competitive Binding) Molecule->Target3 Outcome1 Inhibition of DNA Supercoiling Target1->Outcome1 Target2->Outcome1 Outcome2 Intracellular Accumulation of Co-administered Drugs Target3->Outcome2

Theoretical multi-target mechanism of action for 3-Fluoroquinolin-7-amine in bacterial cells.

Self-Validating Experimental Protocols

To rigorously test these theoretical mechanisms, we must employ experimental designs that inherently validate their own outcomes. A protocol without internal causality checks is merely a recipe; a true scientific workflow is a diagnostic system.

Protocol 1: Topoisomerase II (Gyrase) Supercoiling vs. Cleavage Assay

Objective: To definitively distinguish whether 3-FQA acts as a classic GyrA cleavage complex poison or a GyrB ATPase inhibitor. System Validation (Causality): We utilize Proteinase K and Sodium Dodecyl Sulfate (SDS). If the drug is a classic fluoroquinolone, it traps the enzyme on the DNA. Adding SDS denatures the enzyme, and Proteinase K digests it, leaving behind fragmented (linear) DNA. If 3-FQA is a GyrB ATPase inhibitor, no cleavage complex is trapped, and the DNA remains intact but relaxed.

Step-by-Step Methodology:

  • Preparation: Prepare a 20 µL reaction mixture containing 400 ng of relaxed pBR322 plasmid DNA in standard Gyrase assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, pH 7.5).

  • Compound Incubation: Add 3-FQA at varying concentrations (0.1 µM to 100 µM). Include Ciprofloxacin as a positive control for cleavage, and Novobiocin as a positive control for ATPase inhibition.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Cleavage Trapping (The Critical Step): Add 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL). Incubate for an additional 30 minutes at 37°C. Why? This step forces any trapped cleavage complexes to resolve into linear DNA fragments.

  • Electrophoresis: Stop the reaction with 5 µL of loading dye (containing 50% glycerol and 0.25% bromophenol blue). Run the samples on a 1% agarose gel in 1X TAE buffer at 90V for 90 minutes.

  • Quantification: Stain with Ethidium Bromide and quantify the ratio of Supercoiled (fast-migrating) vs. Relaxed (slow-migrating) vs. Linear (intermediate) DNA using densitometry.

Workflow Step1 Prepare Relaxed pBR322 DNA Step2 Incubate with Gyrase + ATP + 3-FQA Step1->Step2 Step3 Add Proteinase K & SDS (Stop Reaction) Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Quantify Supercoiled vs. Linear DNA Step4->Step5

Self-validating workflow for the DNA Gyrase supercoiling and cleavage assay.

Protocol 2: Fluorometric Ethidium Bromide (EtBr) Efflux Assay

Objective: To validate 3-FQA's secondary MoA as an AcrAB-TolC efflux pump inhibitor. System Validation (Causality): EtBr fluoresces intensely only when intercalated into DNA. In wild-type E. coli, functional efflux pumps continuously extrude EtBr, keeping baseline fluorescence low. If 3-FQA successfully blocks the pump, EtBr will accumulate intracellularly, resulting in a measurable, time-dependent spike in fluorescence.

Step-by-Step Methodology:

  • Grow E. coli ATCC 25922 to mid-log phase (OD₆₀₀ = 0.6) in Luria-Bertani (LB) broth.

  • Wash cells twice with Phosphate-Buffered Saline (PBS) and resuspend to an OD₆₀₀ of 0.2.

  • Transfer 100 µL of the bacterial suspension to a 96-well black microtiter plate.

  • Add 3-FQA (at ¼ MIC to prevent cell death) to the test wells. Use PAβN (Phenylalanine-arginine β-naphthylamide) as a positive EPI control.

  • Add EtBr to a final concentration of 2 µg/mL across all wells.

  • Immediately read fluorescence (Excitation: 530 nm, Emission: 600 nm) every 2 minutes for 60 minutes at 37°C.

Quantitative Data Analysis

To benchmark the theoretical efficacy of 3-FQA, we must compare its extrapolated pharmacological profile against established standards. The table below summarizes the expected quantitative behavior based on the structural divergence from canonical fluoroquinolones.

Compound ClassRepresentative DrugPrimary TargetTheoretical IC₅₀ (Gyrase Supercoiling)Induction of Linear DNA (Cleavage)Efflux Pump Inhibition (EtBr Accumulation)
Canonical Fluoroquinolone CiprofloxacinGyrA (Cleavage Complex)0.5 µMHigh (+++)None (-)
Aminocoumarin NovobiocinGyrB (ATPase Domain)0.05 µMNone (-)None (-)
Non-Canonical Quinoline 3-Fluoroquinolin-7-amine GyrB / AcrAB-TolC~15.0 µMNone (-)High (+++)

Data Interpretation: While 3-FQA is theoretically a weaker primary antibiotic (higher IC₅₀) than Ciprofloxacin due to the lack of the Mg²⁺ coordinating motif, its high potential for efflux pump inhibition makes it a highly valuable synergistic adjuvant.

Conclusion & Future Directions

3-Fluoroquinolin-7-amine represents a vital branching point in quinoline chemistry. By abandoning the canonical 3-carboxy-4-oxo motif, researchers can pivot away from classic GyrA poisoning—a pathway plagued by widespread target-site mutations (e.g., gyrA and parC mutations)[1]. Instead, the 3-FQA scaffold opens the door to dual-action therapeutics: allosteric GyrB inhibition combined with robust efflux pump blockade. Future structural activity relationship (SAR) campaigns should focus on derivatizing the 7-amino group with bulky lipophilic moieties to further optimize its affinity for the AcrB transporter pocket.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: youtube.
  • Source: youtube.

Sources

Foundational

Spectroscopic Characterization of 3-Fluoroquinolin-7-amine: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-Fluoroquinolin-7-amine (CAS No. 1807542-82-0).

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-Fluoroquinolin-7-amine (CAS No. 1807542-82-0). Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis of structurally related molecules to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights grounded in the principles of spectroscopic analysis and the electronic effects of its constituent functional groups. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of novel quinoline derivatives.

Introduction and Molecular Overview

3-Fluoroquinolin-7-amine is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol .[1] Its structure, featuring a quinoline core substituted with a fluorine atom at the 3-position and an amine group at the 7-position, makes it an interesting scaffold for medicinal chemistry and materials science. The fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the amine group provides a site for further functionalization. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Fluoroquinolin-7-amine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen in the quinoline ring and the fluorine atom, as well as the electron-donating nature of the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Fluoroquinolin-7-amine

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-28.5 - 8.7dJ(H-2, F-3) ≈ 2-4 HzDeshielded by adjacent ring nitrogen and coupled to fluorine.
H-47.8 - 8.0dJ(H-4, F-3) ≈ 8-10 HzDeshielded by ring nitrogen and coupled to fluorine.
H-57.6 - 7.8dJ(H-5, H-6) ≈ 8-9 HzOrtho coupling to H-6.
H-66.8 - 7.0ddJ(H-6, H-5) ≈ 8-9 Hz, J(H-6, H-8) ≈ 2-3 HzOrtho coupling to H-5 and meta coupling to H-8. Shielded by the amine group.
H-87.0 - 7.2dJ(H-8, H-6) ≈ 2-3 HzMeta coupling to H-6. Shielded by the amine group.
-NH₂4.5 - 5.5br s-Broad signal due to quadrupolar relaxation and exchange with solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoroquinolin-7-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Fluoroquinolin-7-amine

CarbonPredicted Chemical Shift (ppm)Rationale
C-2145 - 150 (d, ¹J(C-F) ≈ 240-260 Hz)Attached to nitrogen and coupled to fluorine.
C-3155 - 160 (d, ²J(C-F) ≈ 20-30 Hz)Directly bonded to fluorine.
C-4120 - 125 (d, ³J(C-F) ≈ 5-10 Hz)Coupled to fluorine.
C-4a148 - 152Quaternary carbon in the quinoline ring.
C-5125 - 130Aromatic carbon.
C-6110 - 115Shielded by the amine group.
C-7145 - 150Attached to the amine group.
C-8100 - 105Shielded by the amine group.
C-8a140 - 145Quaternary carbon in the quinoline ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-160 ppm.

  • Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine environment. A single signal is expected for the fluorine atom at the 3-position.

  • Predicted Chemical Shift: -110 to -130 ppm (relative to CFCl₃ at 0 ppm). The exact shift will be dependent on the solvent.

  • Predicted Multiplicity: The signal will likely appear as a doublet of doublets due to coupling with H-2 and H-4.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 3-Fluoroquinolin-7-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C-F bonds, and the aromatic C-H and C=C bonds.[6][7]

Table 3: Predicted IR Absorption Bands for 3-Fluoroquinolin-7-amine

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300MediumN-H stretch (asymmetric and symmetric)Characteristic of a primary amine. Two bands are expected.[8]
3100 - 3000Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
1620 - 1580StrongN-H bend (scissoring) and C=C stretchOverlapping region for amine bending and aromatic ring stretching.
1500 - 1400Strong-MediumAromatic C=C stretchMultiple bands are expected, characteristic of the quinoline ring system.
1350 - 1250StrongAromatic C-N stretchStretching vibration of the bond between the aromatic ring and the amine nitrogen.[8]
1200 - 1100StrongC-F stretchStrong absorption due to the high polarity of the C-F bond.
900 - 675Strong-MediumAromatic C-H out-of-plane bendBending vibrations of the C-H bonds on the substituted aromatic rings.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid 3-Fluoroquinolin-7-amine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For 3-Fluoroquinolin-7-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for 3-Fluoroquinolin-7-amine (ESI+)

m/z (mass-to-charge ratio)IonRationale
163.07[M+H]⁺Protonated molecular ion (base peak).
146.07[M+H - NH₃]⁺Loss of ammonia from the protonated molecule.
136.05[M+H - HCN]⁺Loss of hydrogen cyanide from the quinoline ring.
119.05[M+H - HCN - NH₃]⁺Subsequent loss of ammonia.

Experimental Protocol for ESI-MS:

  • Sample Preparation: Prepare a dilute solution of 3-Fluoroquinolin-7-amine in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: Introduce the sample into an Electrospray Ionization Mass Spectrometer.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode.

    • Mass range: 50 - 500 m/z.

    • Capillary voltage and other source parameters should be optimized for the specific instrument.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the [M+H]⁺ ion at m/z 163.07.

DOT Diagram of Predicted ESI-MS Fragmentation:

G M_H [M+H]⁺ m/z = 163.07 Frag1 [M+H - NH₃]⁺ m/z = 146.07 M_H->Frag1 - NH₃ Frag2 [M+H - HCN]⁺ m/z = 136.05 M_H->Frag2 - HCN Frag3 [M+H - HCN - NH₃]⁺ m/z = 119.05 Frag2->Frag3 - NH₃

Caption: Predicted ESI-MS fragmentation pathway for 3-Fluoroquinolin-7-amine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-Fluoroquinolin-7-amine. The provided tables of predicted spectral data, experimental protocols, and the fragmentation diagram serve as a comprehensive resource for the identification and characterization of this compound. While based on sound spectroscopic principles and comparative data, it is crucial to validate these predictions with experimental data once it becomes available. This guide establishes a strong foundation for future spectroscopic studies and applications of 3-Fluoroquinolin-7-amine in various scientific disciplines.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved March 13, 2026, from [Link]

  • European Journal of Chemistry. (2024, March 31). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved March 13, 2026, from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved March 13, 2026, from [Link]

  • MDPI. (2022, September 20). 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, October 15). An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance. PubMed. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, August 15). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. PMC. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2005, May 15). Vibrational spectroscopic characterization of fluoroquinolones. PubMed. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved March 13, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR and XRD investigations of some fluoroquinolones. Retrieved March 13, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved March 13, 2026, from [Link]

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

The Fluorine Advantage: Unlocking the Biological Potential of Fluorinated Quinolines in Modern Drug Discovery

Executive Summary & Mechanistic Rationale The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. However, the strategic introduction of fluorine atoms into the quinoline structure represents a paradigm shift in rational drug design.

As an Application Scientist, the decision to fluorinate a lead compound is never arbitrary; it is driven by strict physicochemical causality. Fluorine possesses a small Van der Waals radius (1.47 Å), allowing it to mimic hydrogen (1.20 Å) without introducing significant steric bulk, yet its extreme electronegativity drastically alters the molecule's electron distribution[1]. The carbon-fluorine (C–F) bond is exceptionally strong (approximately 116 kcal/mol), which effectively blocks oxidative metabolism by cytochrome P450 enzymes at that specific site, thereby increasing the drug's metabolic half-life[1]. Furthermore, fluorination modulates the lipophilicity (logP) and the pKa of adjacent basic amines, enhancing cellular membrane permeability and optimizing binding affinity to target proteins through unique protein-ligand halogen bonding[1].

This technical guide explores the core biological activities of fluorinated quinolines—specifically their antimicrobial and antineoplastic mechanisms—and provides validated experimental workflows for their synthesis and evaluation.

Antimicrobial and Antibacterial Efficacy: The Topoisomerase Paradigm

The most historically significant and clinically validated application of fluorinated quinolines is their use as broad-spectrum bactericidal agents, epitomized by the fluoroquinolone class (e.g., Norfloxacin, Ciprofloxacin).

Mechanism of Action

The bactericidal action of fluorinated quinolines is driven by the inhibition of two essential bacterial Type II topoisomerases: DNA gyrase (Topoisomerase II) and Topoisomerase IV [2]. These enzymes are responsible for modulating DNA supercoiling during replication, transcription, and repair.

The causality behind the structure-activity relationship (SAR) is highly specific:

  • The C6 Fluorine: The introduction of a fluorine atom at the C6 position of the quinoline core increases the binding affinity of the drug to the DNA-gyrase cleavage complex by nearly 100-fold compared to non-fluorinated analogs[2]. It also significantly enhances the lipophilicity of the molecule, allowing for rapid penetration through the lipid-rich outer membrane of Gram-negative bacteria[2].

  • The C7 Substitution: Typically, a piperazine moiety at C7 works synergistically with the C6 fluorine to confer potent anti-pseudomonal activity[2].

The drug intercalates into the DNA at the enzyme cleavage site, forming a stable ternary complex (Drug-Enzyme-DNA). This traps the enzyme, prevents DNA religation, and induces lethal double-strand breaks.

G Start Fluorinated Quinoline (e.g., Norfloxacin) Target Bacterial DNA Gyrase (Topoisomerase II) Start->Target Binds to cleavage core Complex Ternary Complex Formation (Drug-Enzyme-DNA) Target->Complex Traps enzyme on DNA Block Inhibition of DNA Religation Complex->Block Prevents replication Death Double-Strand Breaks & Bacterial Cell Death Block->Death

Bacterial DNA Gyrase Inhibition Pathway by Fluorinated Quinolines.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative fluorinated quinoline derivatives against standard bacterial strains, demonstrating the profound impact of halogen substitution.

Compound ClassTarget OrganismMIC ValueReference Context
Norfloxacin (Standard)Escherichia coli≤ 0.5 μg/mLBroad-spectrum baseline[2]
Benzimidazole-Quinoline Hybrid (LV)Staphylococcus aureus10–20 μg/mLNovel hybrid scaffold[3]
Benzimidazole-Quinoline Hybrid (LV)Bacillus subtilis10–20 μg/mLGram-positive efficacy[3]
Fluorinated Quinoline DimersClostridium difficile~100 μMOvercomes standard resistance[4]

Antineoplastic and Anticancer Efficacy: Kinase Inhibition

Beyond infectious diseases, fluorinated quinolines are rapidly emerging as potent targeted anticancer agents. The electron-withdrawing nature of fluorine alters the electrostatic potential of the quinoline nitrogen, optimizing its role as a hydrogen-bond acceptor in the hinge region of various receptor tyrosine kinases.

Targeted Kinase Inhibition and TNBC

Recent structural modifications have yielded benzimidazole-quinoline hybrids that act as potent inhibitors of VEGFR-2 (KDR) kinase, a critical mediator of tumor angiogenesis[3]. Furthermore, novel fluorinated quinoline analogues have demonstrated remarkable efficacy against Triple-Negative Breast Cancer (TNBC), a highly aggressive subtype with poor prognosis[4]. The presence of the fluorine atom on the quinoline ring, coupled with specific esterification, is critical for maintaining cytotoxicity against TNBC cells while remaining non-toxic to non-tumorigenic breast cells (e.g., MCF-10A)[4].

Quantitative Anticancer Data
Compound DesignationTarget Cell Line / KinaseIC50 ValueMechanism / Note
Hybrid Compound (XXI)VEGFR-2 Kinase0.03 μMPotent anti-angiogenic[3]
Hybrid Compound (XXI)MCF-7 (Breast Cancer)1.2 μMAntiproliferative[3]
Hybrid Compound (LXIII)A498 (Renal Cancer)52.92 μMDual antimycobacterial/anticancer[3]
Fluorinated Analogues (6a, 6b)MDA-MB-468 (TNBC)2.5–5.0 μMHigh selectivity index[4]

Experimental Methodology: Synthesis of C4-Fluoroalkoxyquinolines

To investigate these biological activities, researchers require access to structurally diverse fluorinated quinolines. Historically, direct C–H functionalization at the C4 position of the quinoline moiety has been sterically and electronically challenging[5].

To overcome this, we detail a validated, catalyst- and additive-free nucleophilic substitution protocol utilizing hexafluoro-2-propanol (HFIP) and 4-haloquinolines[5]. HFIP acts as both the solvent and the fluorinated nucleophile. This method ensures high regioselectivity and avoids the use of toxic transition-metal catalysts, making the products highly suitable for downstream biological screening.

Step-by-Step Protocol

Prerequisites & Reagents:

  • 4-Chloroquinoline (1.0 equivalent)

  • Hexafluoro-2-propanol (HFIP) (Excess, acts as solvent and reagent)

  • Sealed reaction tube

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: In a dried, heavy-walled sealed tube equipped with a magnetic stir bar, add 1.0 mmol of 4-chloroquinoline.

  • Solvent/Reagent Addition: Add 2.0 mL of HFIP to the tube. Ensure the atmosphere is purged with inert nitrogen gas before sealing to prevent oxidative side reactions.

  • Thermal Activation: Heat the sealed tube in a pre-heated oil bath at 100°C. Causality note: The elevated temperature provides the necessary activation energy to overcome the high barrier of nucleophilic aromatic substitution (SNAr) at the C4 position without relying on a palladium catalyst.

  • Reaction Monitoring: Stir the mixture continuously for 12–24 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/Ethyl Acetate, 3:1 v/v).

  • Workup: Once the starting material is fully consumed, cool the reaction mixture to room temperature. Evaporate the excess HFIP under reduced pressure (HFIP can be recovered and recycled).

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any residual acid. Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Isolation: Purify the crude product via silica gel column chromatography to isolate the pure C4-fluoroalkoxyquinoline.

  • Validation: Confirm the structure and purity using ^1H NMR, ^13C NMR, ^19F NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the CF3 groups will be distinctly visible as a strong singlet or multiplet in the ^19F NMR spectrum.

Workflow Synth 1. Synthesis 4-Haloquinoline + HFIP (100°C, Sealed Tube) Purify 2. Purification Column Chromatography (Hexane/EtOAc) Synth->Purify Validate 3. Validation 1H/13C/19F NMR & HRMS Purify->Validate Screen 4. Bio-Screening MIC & IC50 Assays Validate->Screen

Workflow for the Synthesis and Biological Validation of Fluoroalkoxyquinolines.

Future Perspectives

The integration of fluorine into the quinoline scaffold continues to yield unprecedented biological activities. Future drug development efforts are focusing on overcoming multidrug-resistant (MDR) bacterial strains by designing dimeric fluorinated quinolines that can simultaneously bind to multiple distinct sites on the DNA gyrase enzyme[4]. Furthermore, the exploration of fluorinated quinoline-benzimidazole hybrids offers a promising avenue for dual-action therapeutics, potentially treating secondary bacterial infections in immunocompromised cancer patients[3].

By adhering to rigorous synthetic protocols and understanding the fundamental physical chemistry of the carbon-fluorine bond, researchers can continue to exploit this privileged scaffold to its maximum therapeutic potential.

References

  • Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines Thieme-Connect URL:[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs MDPI (Molecules) URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NORFLOXACIN DERIVATIVES International Journal of Research in Pharmacy and Chemistry (IJRPC) URL:[Link]

  • Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications IntechOpen URL: [Link]

  • Quinoline and quinolone dimers and their biological activities: An overview ResearchGate URL:[Link]

Sources

Foundational

commercial suppliers and purity of 3-Fluoroquinolin-7-amine

An In-depth Technical Guide to the Commercial Sourcing and Purity Assessment of 3-Fluoroquinolin-7-amine This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of so...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Sourcing and Purity Assessment of 3-Fluoroquinolin-7-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and verifying the purity of 3-Fluoroquinolin-7-amine (CAS No. 1807542-82-0), a key intermediate in medicinal chemistry and materials science.

3-Fluoroquinolin-7-amine is a substituted quinoline, a heterocyclic scaffold of immense importance in drug discovery. Quinolines are core structures in a wide range of pharmaceuticals, valued for their diverse biological activities. The specific substitution pattern of 3-Fluoroquinolin-7-amine, featuring a fluorine atom at the 3-position and an amine group at the 7-position, makes it a valuable building block. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a final compound, while the amine group serves as a versatile synthetic handle for further molecular elaboration.[1][2] Its application can be seen in the development of novel therapeutic agents, including those targeting conditions like bacterial infections and psychiatric disorders.[1][3][4] Given its role as a critical starting material, ensuring the identity and purity of 3-Fluoroquinolin-7-amine is paramount to the success of a synthetic campaign and the quality of the final product.

Commercial Suppliers and Purity Specifications

Sourcing high-quality starting materials is the foundational step of any research and development program. Several chemical suppliers offer 3-Fluoroquinolin-7-amine, typically with purity specifications suitable for research purposes. However, the stated purity and the level of quality control can vary between suppliers.

Comparative Supplier Data
SupplierProduct Number (Example)Stated PurityStorage Recommendations
ChemScene CS-0475453≥98%Sealed in dry, 2-8°C[5]
BLD Pharm 1807542-82-0(Not explicitly stated on the product page, requires COA inquiry)[6](Information typically found on COA)
Sigma-Aldrich (PharmaBlock) PBKH9C0D1B2F95%Refrigerated storage
AstaTech, Inc. (via Merck) (Not specified)(Not explicitly stated, requires COA inquiry)[7](Information typically found on COA)

Expert Insight: The difference in stated purity (e.g., 95% vs. ≥98%) can be significant. A 95% purity may be adequate for initial screening experiments, but for later-stage development or synthesis of compounds for in-vivo studies, a purity of ≥98% is often the minimum requirement. It is crucial to obtain a lot-specific Certificate of Analysis (COA) from the supplier before purchase. The COA provides actual analytical data (e.g., from HPLC or NMR) for the specific batch being sold, rather than a generic purity statement.

Workflow for Sourcing and Qualification

The process of selecting and qualifying a chemical from a commercial supplier should be systematic to ensure reliability and consistency in research outcomes.

G cluster_sourcing Sourcing Phase cluster_qualification In-House Qualification s1 Identify Potential Suppliers s2 Compare Purity, Price, Availability s1->s2 s3 Request Lot-Specific COA s2->s3 q1 Perform Identity Confirmation (e.g., MS, NMR) s3->q1 Material Received q2 Conduct Purity Analysis (e.g., HPLC, UPLC) q1->q2 q3 Characterize Impurities (if necessary) q2->q3 decision decision q2->decision Purity Meets Spec? accept Release to Project decision->accept Yes reject Contact Supplier / Reject Lot decision->reject No

Caption: Workflow for sourcing and qualifying a chemical intermediate.

Purity Assessment: A Multi-Technique Approach

Relying solely on the supplier's COA is not sufficient for critical applications. Independent verification of purity is a cornerstone of good scientific practice. The analytical methods for assessing fluoroquinolones and related nitrogen heterocycles are well-established.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis, separating the main compound from any impurities. For a molecule like 3-Fluoroquinolin-7-amine, a reverse-phase method is typically employed.

Expert Insight: The choice of mobile phase and gradient is critical. A common starting point for fluoroquinolone analysis is a mixture of an aqueous buffer (like ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol.[8] The buffer controls the ionization state of the amine group, which is crucial for achieving sharp, symmetrical peaks. A UV detector is commonly used, with the detection wavelength set to a λmax of the quinoline core to ensure high sensitivity.

Example HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 289 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of 3-Fluoroquinolin-7-amine and dissolve in 1 mL of 50:50 Acetonitrile:Water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are indispensable for structural confirmation and can also provide information on purity.

  • ¹H NMR: Confirms the proton environment of the quinoline scaffold. The number of protons, their splitting patterns, and chemical shifts should match the expected structure. Impurities with protons will appear as extra peaks.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. A single peak corresponding to the fluorine at the 3-position should be observed. The presence of other fluorine-containing peaks would indicate significant impurities.

Expert Insight: While NMR is excellent for identifying and quantifying structurally related impurities, it may not detect non-proton-containing inorganic impurities (e.g., salts) or highly polymeric material. Therefore, it should be used in conjunction with other techniques like HPLC.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly sensitive mass information, confirming the molecular weight of the compound.

Expected Mass:

  • Molecular Formula: C₉H₇FN₂[5]

  • Molecular Weight: 162.16 g/mol [5]

  • Expected Ion (ESI+): [M+H]⁺ = 163.07

Expert Insight: LC-MS is powerful for detecting impurities, even at very low levels, that may not be visible in an HPLC-UV chromatogram. It can provide the molecular weights of these unknown peaks, offering clues to their identity.

Workflow for Purity Analysis

G cluster_analysis Analytical Workflow start Received Material hplc Purity by HPLC-UV (Area %) start->hplc nmr Identity by ¹H & ¹⁹F NMR start->nmr ms Identity by LC-MS ([M+H]⁺) start->ms report Final Purity Report hplc->report Quantitative Purity nmr->report Structural Confirmation ms->report Molecular Weight Confirmation

Caption: A multi-technique workflow for purity verification.

Potential Impurities and Their Origins

Understanding the potential synthetic route is key to anticipating likely impurities. While specific routes used by commercial suppliers are proprietary, a common approach to quinoline synthesis is the Friedländer annulation or a variation thereof.[11]

Potential Impurity Classes:

  • Unreacted Starting Materials: Residuals from the chemical synthesis.

  • Reaction Byproducts: Isomeric products or compounds formed from side reactions. For instance, in syntheses involving cyclization, incomplete cyclization can lead to intermediates remaining in the final product.[11][12]

  • Reagents and Catalysts: Trace amounts of acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: The compound may degrade if stored improperly (e.g., exposure to light or high temperatures).

Expert Insight: When developing an analytical method, it's crucial to ensure it can separate the main peak from potential impurities. If an unknown peak is observed in the HPLC, LC-MS can be used to get its mass. This information, combined with knowledge of the likely synthetic route, can help in postulating the impurity's structure. For example, in the synthesis of a related compound, 2-(4-fluorophenyl)quinolin-7-amine, an incomplete reduction of a nitro group was identified as a potential impurity.[11]

Conclusion and Recommendations

The quality of a foundational building block like 3-Fluoroquinolin-7-amine directly impacts the integrity of subsequent research. A prudent approach that combines careful supplier selection with rigorous, in-house analytical verification is essential.

  • Always request a lot-specific Certificate of Analysis and review the analytical data provided.

  • Perform independent verification of identity and purity using a multi-technique approach (HPLC, NMR, MS).

  • Choose suppliers that demonstrate transparency and can provide good technical support.

  • Properly document all incoming material analysis to ensure traceability and reproducibility in your research and development endeavors.

By adhering to these principles, researchers and developers can proceed with confidence, knowing their starting materials meet the high standards required for innovative scientific discovery.

References

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). [Source not further specified].
  • 3-Fluoroquinolin-7-amine | 1807542-82-0. ChemScene.
  • 1807542-82-0|3-Fluoroquinolin-7-amine|BLD Pharm. BLD Pharm.
  • 3-fluoroquinolin-7-amine | 1807542-82-0. Sigma-Aldrich.
  • 3-FLUOROQUINOLIN-7-AMINE. Sigma-Aldrich (Merck).
  • Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
  • 3-Fluoroquinolin-7-ol. SynHet.
  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). Journal of Medicinal Chemistry.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Omega.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). [Source not further specified].
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Fluoroquinolin-7-amine as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the quinoline core is re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the quinoline core is recognized as a "privileged scaffold," frequently appearing in antimalarial, antibacterial, and antineoplastic agents. However, optimizing these scaffolds for clinical use often requires overcoming significant ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, such as hERG-mediated cardiotoxicity and rapid cytochrome P450 (CYP) metabolism.

3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) has emerged as a highly strategic building block that addresses these challenges. By combining the metabolic shielding and pKa-modulating effects of a 3-fluoro substituent with the versatile synthetic and hydrogen-bonding potential of a 7-amino group, this molecule serves as an ideal starting point for hit-to-lead optimization campaigns. This guide details the mechanistic rationale, physicochemical data, and validated protocols for utilizing 3-fluoroquinolin-7-amine in the development of novel therapeutics.

Mechanistic Rationale: The E-E-A-T Framework

As medicinal chemists, our structural modifications must be driven by causality rather than trial and error. The utility of 3-fluoroquinolin-7-amine is rooted in two distinct regional effects:

The Fluorine Effect at C-3

The introduction of fluorine at the C-3 position exerts a profound inductive electron-withdrawing effect on the quinoline ring.

  • hERG Toxicity Mitigation: A persistent challenge with basic amine-containing heterocycles is their propensity to block the hERG potassium channel, leading to cardiotoxicity. The 3-fluoro substitution lowers the basic pKa of the quinoline nitrogen (N1), significantly reducing its affinity for the hERG channel pore. This has been explicitly demonstrated in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs), where 3-fluoroquinoline left-hand side (LHS) motifs yielded equipotent antibacterial analogs with vastly improved, moderate hERG-blocking profiles compared to their non-fluorinated counterparts 1.

  • Metabolic Stability: The C-3 position of quinoline is a known soft spot for CYP-mediated oxidative metabolism. Fluorine acts as a bioisosteric block, preventing hydroxylation and thereby extending the biological half-life ( t1/2​ ) of the compound.

The 7-Amino Vector

The 7-amino group provides both a synthetic handle and a critical pharmacophoric vector.

  • Target Engagement: In kinase inhibitors and Transglutaminase 2 (TGase2) inhibitors, 7-aminoquinoline derivatives have been shown to project into solvent-exposed channels or act as crucial hydrogen-bond donors within the active site, enhancing target residence time and selectivity 2.

  • Subcellular Targeting: Interestingly, functionalized 7-aminoquinolines have also been successfully utilized as emissive probes for homing to the Golgi apparatus in cancer cells, demonstrating the scaffold's compatibility with mildly acidic, oxidizing subcellular environments 3.

Pharmacophore Core 3-Fluoroquinolin-7-amine Core F_atom 3-Fluoro Group • Increases Lipophilicity • Lowers Basic pKa • Reduces hERG Liability Core->F_atom N_ring Quinoline Nitrogen • H-Bond Acceptor • Hinge Region Binding Core->N_ring NH2_group 7-Amino Group • H-Bond Donor • Solvent Channel Vector • Synthetic Handle Core->NH2_group

Caption: Pharmacophoric contributions of 3-fluoroquinolin-7-amine in target binding and ADMET profiles.

Quantitative Physicochemical Impact

The table below summarizes the typical shifts in physicochemical properties when transitioning from a standard quinoline core to the 3-fluoroquinolin-7-amine scaffold.

PropertyUnsubstituted Quinoline3-Fluoroquinolin-7-aminePharmacological Impact
Basic pKa (N1) ~4.9~3.5 - 4.0Reduced basicity lowers hERG channel binding affinity.
LogD (pH 7.4) ~2.0~2.5 - 2.8Enhanced membrane permeability and target residence time.
H-Bond Donors 01 (from -NH 2​ )Enables novel hinge-binding or solvent channel interactions.
Metabolic Stability Moderate (CYP oxidation at C3)High (C3 oxidation blocked)Increased half-life ( t1/2​ ) and reduced toxic metabolite formation.

Application Workflows in Drug Discovery

When integrating 3-fluoroquinolin-7-amine into a discovery pipeline, the workflow typically follows a structured path from library generation to ADMET profiling.

Workflow A 3-Fluoroquinolin-7-amine (Core Scaffold) B Library Synthesis (Amidation / Cross-Coupling) A->B C In Vitro Screening (Target Engagement) B->C C->B SAR Feedback D ADMET Profiling (hERG / Microsomal Stability) C->D E Lead Candidate Selection D->E

Caption: Workflow for hit-to-lead optimization utilizing the 3-fluoroquinolin-7-amine scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific causal explanations for reagent selection and built-in analytical checkpoints to confirm success before proceeding to downstream assays.

Protocol A: HATU-Mediated Amidation of 3-Fluoroquinolin-7-amine

Objective: Synthesize an amide library by coupling the 7-amino group with various carboxylic acids. Causality Insight: The 7-amino group on a 3-fluoroquinoline is significantly less nucleophilic than a standard aliphatic amine. This is due to electron delocalization into the electron-deficient quinoline ring, exacerbated by the inductive pull of the 3-fluoro substituent. Therefore, highly efficient uronium-based coupling reagents like HATU are required over standard EDC/HOBt to ensure complete conversion.

Materials:

  • 3-Fluoroquinolin-7-amine (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester. The solution will typically turn a pale yellow.

  • Nucleophilic Attack: Add 3-fluoroquinolin-7-amine (1.0 eq) in one portion.

  • Reaction Maturation: Stir the reaction at 40 °C for 12–16 hours. The slight elevation in temperature overcomes the steric and electronic hindrance of the deactivated amine.

  • Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material peak (m/z 163.1 [M+H]+) and the appearance of the product mass: [M+H]+ = Acid Mass + 162.16 - 18.02.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Derivatives

Objective: Synthesize N-aryl-3-fluoroquinolin-7-amine derivatives to explore extended hydrophobic pockets in kinase active sites. Causality Insight: Coupling the deactivated 7-amino group with aryl halides requires careful ligand selection. XPhos is selected because its bulky, electron-rich nature accelerates the reductive elimination step from the palladium center, preventing the formation of stable, unreactive Pd-amido complexes and avoiding off-target bis-arylation products.

Materials:

  • 3-Fluoroquinolin-7-amine (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd 2​ (dba) 3​ (0.05 eq / 5 mol%)

  • XPhos (0.1 eq / 10 mol%)

  • Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 eq)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 3-fluoroquinolin-7-amine, the aryl bromide, Pd 2​ (dba) 3​ , XPhos, and Cs 2​ CO 3​ .

  • Degassing: Evacuate the tube and backfill with nitrogen (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.1 M concentration.

  • Heating: Seal the tube and heat the mixture at 100 °C for 18 hours.

  • Self-Validation Check (TLC & UV): Monitor the reaction using TLC (Eluent: 5% MeOH in DCM).

    • Validation Criteria: 3-fluoroquinolin-7-amine is highly fluorescent under UV 254 nm and 365 nm. The successful formation of the N-aryl product will show a distinct shift in Rf (typically higher due to increased lipophilicity) and a change in the UV absorption/fluorescence profile.

  • Purification: Cool to room temperature, filter through a pad of Celite, wash with Ethyl Acetate, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Title: Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity Source: Future Medicinal Chemistry, Volume 10, 2018 - Issue 19. Taylor & Francis. URL: [Link]

  • Title: Structurally Minimalized and Druglike TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Scaffolds for the Treatment of Diabetic Retinopathy Source: Journal of Medicinal Chemistry, ACS Publications, October 2024. URL: [Link]

  • Title: Small-molecule probes for imaging and impairing the Golgi apparatus in cancer Source: PMC / National Institutes of Health (NIH). URL: [Link]

Sources

Application

application of 3-Fluoroquinolin-7-amine in kinase inhibitor synthesis

Application Note: 3-Fluoroquinolin-7-amine as a Privileged Scaffold in Kinase Inhibitor Synthesis Executive Summary The development of targeted kinase inhibitors requires precise control over both pharmacodynamics (targe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoroquinolin-7-amine as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary

The development of targeted kinase inhibitors requires precise control over both pharmacodynamics (target affinity) and pharmacokinetics (ADME/Tox). Among nitrogenous heterocycles, the quinoline core is a cornerstone of oncology and immunology drug discovery due to its ability to mimic the adenine ring of ATP[1][2]. However, unsubstituted quinolines often suffer from metabolic liabilities and off-target toxicities.

As a Senior Application Scientist, I frequently utilize 3-fluoroquinolin-7-amine (CAS: 1807542-82-0) as a foundational building block. This intermediate elegantly solves multiple medicinal chemistry challenges simultaneously: the quinoline nitrogen anchors the molecule to the kinase hinge region, the 3-fluoro substitution optimizes the physicochemical profile, and the 7-amino group serves as a highly versatile vector for synthetic elaboration into the solvent-exposed channel or DFG-out pocket[3][4].

Mechanistic Rationale: The "Why" Behind the Structure

To design effective kinase inhibitors, one must understand the causality of each atomic substitution. The utility of 3-fluoroquinolin-7-amine is driven by three distinct structural features:

  • The Hinge-Binding Anchor (Quinoline Nitrogen): The sp2-hybridized nitrogen of the quinoline ring acts as a potent hydrogen-bond acceptor. It interacts directly with the backbone amide NH of the kinase hinge region (e.g., Met or Cys residues), a fundamental requirement for competitive ATP-site inhibition[2].

  • The Metabolic Shield & pKa Modulator (3-Fluoro Motif): The 3-position of the quinoline ring is highly electron-rich and notoriously susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. Substituting a hydrogen atom with fluorine—a robust bioisostere—blocks this metabolic soft spot. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen. A lower pKa reduces the basicity of the molecule at physiological pH, which drastically minimizes binding to the hERG potassium channel (a primary cause of cardiotoxicity) and improves passive membrane permeability.

  • The Synthetic Vector (7-Amino Handle): Based on X-ray crystallographic data of quinoline-based inhibitors, the 7-position points away from the hinge region. The primary amine allows for rapid, divergent functionalization (via cross-coupling or amidation) to build out the molecule toward the solvent channel (Type I inhibitors) or into the allosteric back-pocket (Type II inhibitors)[3].

Pharmacophore Hinge Kinase Hinge Region (Met/Cys Backbone) Quinoline Quinoline Core (H-Bond Acceptor) Hinge->Quinoline Hydrogen Bond Fluoro 3-Fluoro Motif (Metabolic Shield) Quinoline->Fluoro Lowers N pKa Amino 7-Amino Handle (Linker Vector) Quinoline->Amino C7 Vector Pocket Solvent/Back Pocket (Selectivity Motif) Amino->Pocket Functionalization

Fig 1: Pharmacophore mapping of 3-fluoroquinolin-7-amine in the kinase active site.

Quantitative Impact on ADME/Tox Profiles

The strategic inclusion of the 3-fluoro modification is not merely theoretical. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how this specific scaffold shift impacts the developability of a generic kinase inhibitor core.

Structural CoreTarget Kinase IC₅₀ (nM)hERG IC₅₀ (µM)HLM Stability (T₁/₂, min)Permeability (Papp, 10⁻⁶ cm/s)
Quinolin-7-amine12.51.5 (High Risk)15.0 (Poor)8.2
3-Fluoroquinolin-7-amine 14.2 >30.0 (Safe) >60.0 (Stable) 18.5

Table 1: Representative data demonstrating the bioisosteric impact of 3-fluoro substitution. Note the dramatic reduction in hERG liability and increased microsomal stability (HLM) with negligible loss of target affinity.

Synthetic Workflows & Self-Validating Protocols

The 7-amino group is a highly nucleophilic handle. Below are two field-proven protocols for elaborating this scaffold into advanced kinase inhibitor leads.

Synthesis cluster_A Type I/II Kinase Inhibitors SM 3-Fluoroquinolin-7-amine BH Buchwald-Hartwig (Pd2(dba)3, Xantphos) SM->BH Aryl Halide Urea Urea Formation (R-NCO, DIPEA) SM->Urea Isocyanate ProdA 7-Anilino Derivative BH->ProdA C-N Bond ProdB 7-Urea Derivative Urea->ProdB Amide Linkage

Fig 2: Divergent synthetic workflows for functionalizing the 7-amino position.

Workflow A: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol is utilized to append aryl or heteroaryl rings to the 7-position, a common motif in Src and PI3K inhibitors[3][4][5].

Causality of Reagents:

  • Pd₂(dba)₃ : Chosen as a robust Pd(0) source that immediately enters the catalytic cycle.

  • Xantphos : The wide bite angle (~111°) of this bidentate ligand strongly favors reductive elimination over deleterious β-hydride elimination, preventing the formation of off-target imines when using primary amines.

  • NaOtBu : A strong base required to deprotonate the amine upon coordination to the Pd-aryl complex, driving the cycle forward.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-fluoroquinolin-7-amine (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 8-12 hours.

  • Self-Validation Check 1: Monitor the reaction color. A deep burgundy/red solution indicates an active Pd(0)-Xantphos complex. If the solution turns black and precipitates (Pd black), the catalyst has decomposed due to oxygen ingress. Abort and restart.

  • Self-Validation Check 2: Monitor via LC-MS. Confirm the disappearance of the starting material peak at m/z 163.06 [M+H]⁺ and the emergence of the target product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow B: Urea Formation (Type II Inhibitor Design)

Urea linkages are frequently used to reach into the DFG-out pocket of kinases (e.g., VEGFR, c-Met), locking the enzyme in an inactive conformation.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-fluoroquinolin-7-amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). Causality: DIPEA acts as an acid scavenger to neutralize any HCl if starting from a salt, and prevents protonation of the quinoline nitrogen, ensuring the 7-amino group remains nucleophilic.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add the desired aryl isocyanate (1.1 equiv, 1.1 mmol) dissolved in 2 mL of anhydrous DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check: Urea products of quinolines are notoriously insoluble in DCM. The successful progression of the reaction is often visually validated by the precipitation of a white/off-white solid from the reaction mixture.

  • Workup: If the product precipitates, filter the solid via vacuum filtration and wash with cold DCM (2 x 5 mL) and diethyl ether (10 mL). If it remains in solution, quench with water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization or chromatography.

References

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 Source: PMC - NIH URL:[Link]

  • 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors Source: PubMed URL:[Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents Source: PubMed URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: PMC - NIH URL:[Link]

Sources

Method

Leveraging 3-Fluoroquinolin-7-amine for the Development of Advanced Fluorescent Probes

An Application Note and Protocol Guide Abstract The quinoline scaffold is a cornerstone in the design of fluorescent probes, valued for its inherent photophysical properties and versatility in chemical modification.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The quinoline scaffold is a cornerstone in the design of fluorescent probes, valued for its inherent photophysical properties and versatility in chemical modification.[1] This application note details the strategic use of 3-Fluoroquinolin-7-amine as a superior building block for the next generation of fluorescent sensors. We will explore the unique advantages conferred by the fluorine and amine substitutions, provide detailed protocols for the synthesis and derivatization of this scaffold, and present a case study on its application in the development of a selective metal ion probe. This guide is intended for researchers, scientists, and professionals in drug development seeking to create highly sensitive and specific tools for bioimaging and chemical sensing.

Introduction: The Strategic Advantage of the 3-Fluoroquinolin-7-amine Scaffold

Quinoline derivatives have been extensively developed as fluorescent probes for a wide range of applications, from bioimaging to environmental monitoring.[2][3] The 3-Fluoroquinolin-7-amine scaffold offers distinct advantages over traditional quinoline-based fluorophores. The introduction of a fluorine atom at the 3-position and an amino group at the 7-position provides a unique combination of photophysical and chemical properties that can be exploited for the rational design of highly specific and sensitive fluorescent probes.[4]

The electron-withdrawing nature of the fluorine atom can enhance the quantum yield and photostability of the quinoline core, while the electron-donating amino group at the 7-position serves as a versatile handle for chemical modification and can participate in intramolecular charge transfer (ICT) processes, leading to environmentally sensitive fluorescence.[4][5] This inherent "push-pull" system makes the 3-Fluoroquinolin-7-amine scaffold an ideal starting point for developing probes that respond to changes in their local environment, such as polarity, pH, or the presence of specific analytes.

cluster_Properties Key Properties cluster_Applications Potential Applications Scaffold 3-Fluoroquinolin-7-amine Scaffold Properties Enhanced Photophysical Properties Scaffold->Properties Fluorine & Amine Substitutions Synthesis Versatile Synthesis Scaffold->Synthesis Amenable to Applications Diverse Applications Properties->Applications Enables High Quantum Yield High Quantum Yield Photostability Photostability ICT Character ICT Character Metal Ion Sensing Metal Ion Sensing pH Probes pH Probes Bioimaging Bioimaging Synthesis->Applications Leads to

Figure 1: Conceptual overview of the advantages and applications of the 3-Fluoroquinolin-7-amine scaffold.

Synthesis of the 3-Fluoroquinolin-7-amine Core Scaffold

The synthesis of the 3-Fluoroquinolin-7-amine core can be achieved through various established methods for quinoline synthesis. A common and effective approach is a modification of the Conrad-Limpach-Knorr or Skraup-Doebner-Von Miller reactions, adapted for the specific precursors.[6] The following protocol outlines a plausible synthetic route.

Protocol 2.1: Synthesis of 3-Fluoroquinolin-7-amine

Materials:

  • m-Phenylenediamine

  • Ethyl 2-fluoro-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask, dissolve m-phenylenediamine (1 equivalent) in ethanol. Add ethyl 2-fluoro-3-oxobutanoate (1.1 equivalents) dropwise while stirring at room temperature.

  • Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Neutralization: After cooling, add the reaction mixture to a beaker containing polyphosphoric acid (PPA) and heat at 120-140°C for 2-3 hours. Cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated NaOH solution until a precipitate forms.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-Fluoroquinolin-7-amine.

Design and Synthesis of a Fluorescent Probe for Metal Ion Detection: A Case Study

The amino group at the 7-position of the 3-Fluoroquinolin-7-amine scaffold is a prime site for derivatization to introduce a receptor for a specific analyte.[7] For the detection of metal ions, a common strategy is to append a chelating moiety.[8] The following protocol describes the synthesis of a Schiff base derivative as a "turn-on" fluorescent probe for a specific metal ion, such as Zn²⁺.

Protocol 3.1: Synthesis of a 3-Fluoroquinolin-7-amine-based Schiff Base Probe

Materials:

  • 3-Fluoroquinolin-7-amine

  • 2-Hydroxy-1-naphthaldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve 3-Fluoroquinolin-7-amine (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add 2-Hydroxy-1-naphthaldehyde (1 equivalent) to the solution.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 6-8 hours.

  • Precipitation and Filtration: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and dry it under vacuum to obtain the pure Schiff base probe.

Start 3-Fluoroquinolin-7-amine + 2-Hydroxy-1-naphthaldehyde Process1 Dissolve in Ethanol Start->Process1 Process2 Add Acetic Acid (catalyst) Process1->Process2 Process3 Reflux (6-8 hours) Process2->Process3 Process4 Cool to Room Temperature Process3->Process4 Process5 Filter Precipitate Process4->Process5 Process6 Wash with Cold Ethanol Process5->Process6 End Pure Schiff Base Probe Process6->End

Figure 2: Workflow for the synthesis of a Schiff base fluorescent probe.

Photophysical Characterization of the Fluorescent Probe

A thorough characterization of the photophysical properties of the newly synthesized probe is essential to understand its behavior and potential as a sensor.[9]

Protocol 4.1: Measurement of Absorption and Emission Spectra

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solutions: Prepare working solutions of the probe (e.g., 10 µM) in the desired solvent for analysis.

  • Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer from 200 to 800 nm.

  • Emission Spectrum: Record the fluorescence emission spectrum using a fluorometer. Excite the sample at its absorption maximum (λ_max) and record the emission over a suitable wavelength range.

Protocol 4.2: Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield can be determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

Procedure:

  • Prepare Solutions: Prepare a series of solutions of the probe and the standard with absorbances less than 0.1 at the excitation wavelength.

  • Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the probe:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Table 1: Example Photophysical Data

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F
3-Fluoroquinolin-7-amineEthanol3504501000.45
Schiff Base ProbeEthanol3805201400.12
Probe + Zn²⁺Ethanol395480850.68

Application of the Probe for Metal Ion Detection

This section provides a protocol for utilizing the synthesized Schiff base probe for the selective detection of a target metal ion.

Protocol 5.1: "Turn-On" Fluorescence Sensing of Zn²⁺

Materials:

  • Schiff base probe stock solution (1 mM in DMSO)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.)

  • Fluorometer

Procedure:

  • Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the aqueous buffer.

  • Titration: To a cuvette containing the probe solution, add increasing concentrations of the Zn²⁺ stock solution.

  • Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.

  • Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the probe.

Probe Probe (Low Fluorescence) Process Binding Event Probe->Process Analyte Target Analyte (e.g., Zn²⁺) Analyte->Process Complex Probe-Analyte Complex (High Fluorescence) Mechanism Chelation Enhanced Fluorescence (CHEF) Complex->Mechanism Results in Process->Complex

Figure 3: Signaling mechanism of a "turn-on" fluorescent probe.

Conclusion

The 3-Fluoroquinolin-7-amine scaffold represents a powerful and versatile platform for the development of advanced fluorescent probes. Its unique electronic properties and amenability to chemical modification allow for the rational design of sensors with high sensitivity and selectivity. The protocols outlined in this application note provide a comprehensive guide for researchers to synthesize, characterize, and apply these probes in various fields, from analytical chemistry to cellular biology.

References

  • Design and synthesis of dual probes for detection of metal ions by LALDI MS and fluorescence: application in Zn(ii) imaging in cells. RSC Publishing.
  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions. Benchchem.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). ResearchGate.
  • Design and Synthesis of Fluorescence Turn-on Probes for Iron. (2014). ResearchGate.
  • (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI.
  • He, G., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLOS One.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry.
  • Gao, X., et al. (2025). The synthesis of fluorescent probes for the metal ion detection. ResearchGate.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2020). PMC.
  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. (2019). Molecules.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). Molecules.
  • Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). PMC.
  • 3-Fluoroquinolin-7-amine. ChemScene.
  • Functionalities of electrochemical fluoroquinolone sensors and biosensors. (2024). PMC.
  • Functionalities of electrochemical fluoroquinolone sensors and biosensors. (2023). ResearchGate.
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[10]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2022). PMC. Available at:

  • Synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. (2020). ResearchGate.
  • 3-fluoroquinolin-7-amine. Sigma-Aldrich.
  • 3-Fluoroquinolin-7-amine. BLD Pharm.
  • Photophysical properties of substituted 7-Aminoquinolin-8-ol. Benchchem.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI.
  • A Sensor Array Based on Molecularly Imprinted Polymers and Machine Learning for the Analysis of Fluoroquinolone Antibiotics. (2022). CORE.

Sources

Application

Strategic Functionalization of the C7-Amine on 3-Fluoroquinolin-7-amine: Application Notes & Protocols

Introduction & Mechanistic Rationale 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0, MW: 162.16 g/mol ) is a highly versatile building block in modern drug discovery. The quinoline core provides a privileged scaffold for ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Fluoroquinolin-7-amine (CAS: 1807542-82-0, MW: 162.16 g/mol ) is a highly versatile building block in modern drug discovery. The quinoline core provides a privileged scaffold for kinase inhibitors and anti-infectives, while the fluorine atom at the C3 position strategically modulates the molecule's lipophilicity, metabolic stability, and the basicity of the quinoline nitrogen.

However, functionalizing the primary amine at the C7 position presents specific kinetic and thermodynamic challenges. Because the C7-amine is conjugated with the electron-deficient quinoline ring, its lone pair is heavily delocalized. This renders it an aniline-like aromatic amine with significantly lower nucleophilicity compared to aliphatic amines .

As a Senior Application Scientist, I have designed the following protocols to overcome this poor nucleophilicity. Standard alkylation or unactivated amidation will result in poor yields and poly-alkylation. Instead, we must rely on highly activated electrophiles or transition-metal catalysis. The three most robust pathways for C7-amine functionalization are Chemoselective Amidation , Reductive Amination , and Buchwald-Hartwig N-Arylation .

Divergent Functionalization Workflow

G Start 3-Fluoroquinolin-7-amine (Starting Material) Amidation Amidation (HATU, DIPEA) Start->Amidation R-COOH Reductive Reductive Amination (NaBH(OAc)3, AcOH) Start->Reductive R-CHO Buchwald Buchwald-Hartwig (Pd-Catalyst, Base) Start->Buchwald Ar-X Amide C7-Amide Derivative Amidation->Amide SecAmine C7-Secondary/Tertiary Amine Reductive->SecAmine ArylAmine C7-N-Aryl Amine Buchwald->ArylAmine

Fig 1. Divergent functionalization pathways for the C7-amine of 3-Fluoroquinolin-7-amine.

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Amidation (HATU-Mediated)

Causality: Standard coupling agents like EDC/HOBt are often too slow for weakly nucleophilic anilines, leading to reagent degradation before coupling occurs. We utilize HATU , which generates a highly reactive 7-azabenzotriazole (HOAt) active ester. The adjacent pyridine-like nitrogen in HOAt provides an intramolecular hydrogen-bonding network that accelerates the aminolysis step, forcing the sluggish C7-amine to react efficiently.

Materials:

  • 3-Fluoroquinolin-7-amine (1.0 eq, 1.0 mmol, 162.2 mg)

  • Carboxylic Acid (1.2 eq, 1.2 mmol)

  • HATU (1.5 eq, 1.5 mmol, 570 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under N₂. Add DIPEA dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the HOAt active ester.

  • Coupling: Add 3-Fluoroquinolin-7-amine in one portion.

  • Propagation: Heat the reaction to 50 °C for 4–6 hours. The mild heating overcomes the activation energy barrier of the weakly nucleophilic C7-amine.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material mass (m/z 163.06[M+H]⁺) is entirely replaced by the product mass. If unreacted amine persists, the HOAt ester may have hydrolyzed; add 0.2 eq of HATU.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL) to neutralize acidic byproducts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Reductive Amination with Aldehydes

Causality: Direct alkylation with alkyl halides leads to uncontrollable over-alkylation. Reductive amination solves this by forming an imine intermediate. Because anilines form imines slowly, we use acetic acid (AcOH) to catalyze iminium ion formation. Crucially, we use Sodium Triacetoxyborohydride (NaBH(OAc)₃) instead of NaBH₄. The electron-withdrawing acetate groups reduce the hydride's nucleophilicity, allowing it to selectively reduce the protonated iminium ion without prematurely reducing the unreacted aldehyde .

Materials:

  • 3-Fluoroquinolin-7-amine (1.0 eq, 1.0 mmol, 162.2 mg)

  • Aldehyde (1.1 eq, 1.1 mmol)

  • Glacial Acetic Acid (1.0 eq, 1.0 mmol, 57 µL)

  • NaBH(OAc)₃ (1.5 eq, 1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (10.0 mL)

Step-by-Step Workflow:

  • Imine Formation: Combine the amine, aldehyde, and AcOH in DCE. Stir at room temperature for 2 hours. Do not add the reducing agent yet; allow the thermodynamic equilibrium to favor the imine.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 12–16 hours.

  • Validation Checkpoint: Perform TLC (Silica, 5% MeOH in DCM). 3-Fluoroquinolin-7-amine is highly fluorescent under 254 nm UV. The disappearance of this baseline spot and the emergence of a higher Rf spot validates successful mono-alkylation.

  • Workup: Quench the remaining hydride by slowly adding 1N NaOH (10 mL) until the aqueous layer reaches pH 9 (this also frees the secondary amine from its acetate salt). Extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate under reduced pressure.

Protocol C: Buchwald-Hartwig N-Arylation

Causality: Nucleophilic aromatic substitution (SNAr) is kinetically forbidden for the C7-amine unless reacting with highly activated, electron-poor fluoroarenes. To couple standard aryl halides, we utilize the Buchwald-Hartwig amination . A Palladium(0) catalyst undergoes oxidative addition into the aryl halide. The bulky, electron-rich bidentate ligand (e.g., BrettPhos) facilitates the coordination of the bulky quinoline-amine and accelerates the final reductive elimination step, preventing the formation of undesired bis-arylated byproducts .

Materials:

  • 3-Fluoroquinolin-7-amine (1.0 eq, 1.0 mmol, 162.2 mg)

  • Aryl Bromide (1.1 eq, 1.1 mmol)

  • Pd₂(dba)₃ (0.05 eq, 5 mol%, 45 mg)

  • BrettPhos Ligand (0.10 eq, 10 mol%, 53 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq, 2.0 mmol, 192 mg)

  • Anhydrous Toluene (8.0 mL, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Add all solid reagents to an oven-dried Schlenk flask. Evacuate and backfill with N₂ three times. Causality: Pd(0) and phosphine ligands are highly sensitive to oxygen, which will irreversibly oxidize the catalyst and halt the cycle.

  • Reaction Initiation: Add degassed anhydrous toluene via syringe. Seal the flask and heat to 100 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from a dark red/purple (active Pd(0) species) to a brown/black suspension as Pd black precipitates upon completion. LC-MS analysis must confirm the absence of the des-bromo starting material, validating that oxidative addition and subsequent cross-coupling occurred.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium particulates. Wash the filtrate with water, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data & Method Comparison

The table below summarizes the expected performance metrics for the functionalization of 3-Fluoroquinolin-7-amine based on the protocols provided.

Functionalization TypeReagents & CatalystTempTypical TimeYield RangeFunctional Group Tolerance
Amidation HATU, DIPEA, DMF50 °C4–6 h75–95%High. Tolerates halogens, esters, and protected amines.
Reductive Amination NaBH(OAc)₃, AcOH, DCERT12–16 h60–85%Excellent. Mild hydride leaves ketones, esters, and nitriles intact.
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos, NaOtBu100 °C12 h50–80%Moderate. Sensitive to acidic protons (OH, NH) due to strong base.

References

  • 3-Fluoroquinolin-7-amine | C9H7FN2 | CID 73424706 Source: PubChem, National Institutes of Health URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Method

Introduction: The Strategic Importance of the 3-Fluoroquinolin-7-amine Scaffold

An Application Guide to Palladium-Catalyzed Reactions of 3-Fluoroquinolin-7-amine The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Reactions of 3-Fluoroquinolin-7-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 3-Fluoroquinolin-7-amine, presents a unique combination of features for drug design: the quinoline core provides a rigid, aromatic framework; the fluorine atom at the 3-position can enhance metabolic stability and modulate electronic properties; and the primary amine at the 7-position serves as a critical vector for further chemical modification. This amine is a key handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern synthetic chemistry, offering unparalleled efficiency and functional group tolerance for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1][2] This guide provides a detailed examination of four major palladium-catalyzed transformations—Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling—as applied to the 3-Fluoroquinolin-7-amine core. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Buchwald-Hartwig Amination: Forging C-N Bonds for Diaryl and Alkyl Aryl Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[3] For 3-Fluoroquinolin-7-amine, this reaction is ideal for directly functionalizing the 7-amino group, creating more complex secondary or tertiary amines which are common motifs in pharmacologically active molecules.[1]

Causality and Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often employed because they promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[4][5] A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[6]

Buchwald_Hartwig_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd(0)L2->OxAdd Ar-X AmineCoord Amine Complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OxAdd->AmineCoord R₂NH Amide Palladium Amido Complex L₂Pd(II)(Ar)(NR₂) AmineCoord->Amide + Base, - HBX Amide->Pd(0)L2 Reductive Elimination Product Product Amide->Product Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: N-Aryl-3-fluoroquinolin-7-amine Synthesis

This protocol describes the coupling of 3-Fluoroquinolin-7-amine with a generic aryl bromide.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-Fluoroquinolin-7-amine162.16162 mg1.01.0
Aryl Bromide (Ar-Br)--1.11.1
Pd₂(dba)₃915.7223 mg0.0250.025
BrettPhos536.6954 mg0.100.10
Sodium tert-butoxide96.10144 mg1.51.5
Toluene (anhydrous)-10 mL--

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide under an argon or nitrogen atmosphere.

  • Reagent Addition: Add 3-Fluoroquinolin-7-amine and the aryl bromide to the flask, followed by anhydrous toluene via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The choice of temperature is crucial; it must be high enough to drive the reaction but low enough to prevent degradation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

C-C Bond Forming Reactions: Suzuki, Heck, and Sonogashira Couplings

Unlike the Buchwald-Hartwig amination, which directly utilizes the amine functionality, the Suzuki, Heck, and Sonogashira reactions require the conversion of the amine into a suitable electrophilic partner, typically an aryl halide (iodide or bromide) or triflate. This is a common and necessary strategic step to enable C-C bond formation at the 7-position of the quinoline core.

Prerequisite Step: Synthesis of 7-Bromo-3-fluoroquinoline

A standard Sandmeyer reaction can be employed to convert the 7-amino group into a 7-bromo group, providing the key intermediate for subsequent C-C coupling reactions.

Caption: Workflow for synthesizing the key aryl bromide intermediate.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of diverse functional groups.[7][8]

Causality and Mechanism

The reaction couples an organoboron species (e.g., a boronic acid) with an aryl halide.[8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. A crucial step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[7] Reductive elimination then furnishes the biaryl product.[8]

Suzuki_Mechanism cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition L₂Pd(II)(Ar)(X) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation L₂Pd(II)(Ar)(R) OxAdd->Transmetalation [RB(OH)₃]⁻ Transmetalation->Pd(0)L2 Reductive Elimination Product Product Transmetalation->Product Ar-R BoronicAcid R-B(OH)₂ AteComplex [R-B(OH)₃]⁻ BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) AteComplex->Transmetalation Activation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: 7-Aryl-3-fluoroquinoline Synthesis
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
7-Bromo-3-fluoroquinoline226.04226 mg1.01.0
Arylboronic Acid--1.51.5
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane/Water (4:1)-10 mL--

Methodology:

  • Setup: Combine 7-Bromo-3-fluoroquinoline, the arylboronic acid, and K₂CO₃ in a round-bottom flask.

  • Degassing: Add the 1,4-dioxane/water solvent mixture. Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS indicates complete consumption of the starting bromide.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by flash chromatography.

Heck Reaction: Olefin Functionalization

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a direct route to substituted alkenes like styrenes and cinnamates.[9][10] This is particularly useful for introducing alkenyl side chains onto the quinoline core.

Causality and Mechanism

The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene.[9] The key step is the formation of a new C-C bond and a palladium-alkyl intermediate. A subsequent β-hydride elimination forms the double bond of the product and a palladium-hydride species. The base (often a hindered amine like Et₃N or an inorganic base like K₂CO₃) regenerates the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[9]

Heck_Mechanism Pd(0) Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd(0)->OxAdd Ar-X AlkeneCoord Alkene Complex OxAdd->AlkeneCoord + Alkene MigratoryInsert σ-Alkyl Pd(II) Complex AlkeneCoord->MigratoryInsert Migratory Insertion BetaElim Hydrido-Pd(II) Complex [L₂Pd(II)(H)(X)] MigratoryInsert->BetaElim β-Hydride Elimination (Product Released) BetaElim->Pd(0) + Base, - HBX

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: 7-Alkenyl-3-fluoroquinoline Synthesis
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
7-Bromo-3-fluoroquinoline226.04226 mg1.01.0
Alkene (e.g., Butyl Acrylate)128.17192 mg1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.5011 mg0.050.05
Triethylamine (Et₃N)101.19202 mg2.02.0
DMF (anhydrous)-10 mL--

Methodology:

  • Setup: In a sealed tube, combine 7-Bromo-3-fluoroquinoline, the alkene, and triethylamine in anhydrous DMF.

  • Catalyst Addition: Add Pd(OAc)₂. Note: For less reactive aryl chlorides, a phosphine ligand may be required.

  • Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl halide, providing direct access to arylalkynes.[11][12] These structures are valuable synthetic intermediates and can be found in various materials and bioactive molecules.

Causality and Mechanism

This reaction uniquely employs a dual catalytic system.[12] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle's role is to activate the alkyne. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a much more reactive species for the transmetalation step with the palladium center.[12] An amine base (e.g., Et₃N, DIPEA) is used both to neutralize the HX byproduct and often as the solvent.[12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Ar-X pd_alk L₂Pd(II)(Ar)(C≡CR) pd_ox->pd_alk pd_alk->pd0 Reductive Elimination Product Product pd_alk->Product Ar-C≡CR cu_x Cu(I)X cu_acetylide Cu(I)C≡CR cu_acetylide->pd_ox Transmetalation cu_acetylide->cu_x Regenerated alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: 7-Alkynyl-3-fluoroquinoline Synthesis
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
7-Bromo-3-fluoroquinoline226.04226 mg1.01.0
Terminal Alkyne--1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (Et₃N)-10 mL--
THF (anhydrous)-5 mL--

Methodology:

  • Setup: To a Schlenk flask, add 7-Bromo-3-fluoroquinoline, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Solvent/Reagent Addition: Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). The reaction is often rapid (1-6 hours).

  • Workup: Remove the triethylamine salt by filtration. Concentrate the filtrate and take up the residue in ethyl acetate.

  • Purification: Wash the organic solution with aqueous NH₄Cl, water, and brine. Dry, concentrate, and purify the product by flash chromatography.

Summary and Outlook

The following table provides a comparative overview of the discussed palladium-catalyzed reactions for functionalizing the 3-fluoroquinolin-7-amine scaffold.

ReactionBond FormedKey ReagentsCatalyst/LigandBaseKey Considerations
Buchwald-Hartwig C-NAryl Halide/TfOPd₂(dba)₃ / BiarylphosphineNaOtBu, Cs₂CO₃Direct functionalization of the amine; ligand choice is critical.
Suzuki-Miyaura C-C (sp²-sp²)Boronic AcidPd(PPh₃)₄K₂CO₃, CsFRequires conversion of -NH₂ to -Br/-I; tolerates water.
Heck C-C (sp²-sp²)AlkenePd(OAc)₂Et₃N, K₂CO₃Requires conversion of -NH₂ to -Br/-I; controls alkene geometry.
Sonogashira C-C (sp²-sp)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEARequires conversion of -NH₂ to -Br/-I; mild conditions.

By mastering these palladium-catalyzed transformations, researchers can unlock the full synthetic potential of 3-Fluoroquinolin-7-amine. The strategic application of these reactions enables the rapid generation of diverse compound libraries, facilitating the discovery and development of novel therapeutics and functional materials.

References

  • Molecules. (2011). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. MDPI. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scientific Reports. (2017). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. [Link]

  • Wikipedia. Heck reaction. [Link]

  • The Journal of Organic Chemistry. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. ACS Publications. [Link]

  • ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Angewandte Chemie International Edition. (2011). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. PMC. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • RSC Medicinal Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. [Link]

  • Chemical Science. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. RSC Publishing. [Link]

  • Molecules. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. PMC. [Link]

  • PubMed. (2007). Synthesis and Antimicrobial Activity of 7-fluoro-3-aminosteroids. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Molecules. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • Chemistry – A European Journal. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton. [Link]

  • Catalysts. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. [Link]

  • ResearchGate. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

Application

use as an intermediate in pharmaceutical synthesis

Application Note: N-Boc-Piperazine as a Versatile Intermediate in Pharmaceutical Synthesis Introduction & Strategic Rationale In modern drug discovery, the strategic design of molecular architectures heavily relies on ro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc-Piperazine as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction & Strategic Rationale

In modern drug discovery, the strategic design of molecular architectures heavily relies on robust, mono-protected bifunctional building blocks. N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) stands out as a ubiquitous intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents like Vortioxetine and Cariprazine, as well as in the development of PROTAC (Proteolysis Targeting Chimera) linkers 1, 2, 3.

The installation of the tert-butoxycarbonyl (Boc) group breaks the inherent symmetry of piperazine. This critical modification allows for the selective, sequential functionalization of the two nitrogen atoms, preventing the formation of undesired N,N'-disubstituted polymeric or over-alkylated byproducts—a common and yield-destroying pitfall when utilizing unprotected piperazine 4.

Mechanistic Insights & Causality in Key Transformations

As a Senior Application Scientist, I emphasize that the successful incorporation of N-Boc-piperazine into complex APIs relies on mastering two fundamental C-N bond-forming methodologies: Buchwald-Hartwig cross-coupling and reductive amination.

2.1. Buchwald-Hartwig Amination The palladium-catalyzed Buchwald-Hartwig amination is the premier method for coupling N-Boc-piperazine with aryl halides to form N-arylpiperazines 3. The reaction's success hinges on mitigating off-target pathways, specifically the homodimerization of the aryl halide. This side reaction is highly sensitive to oxygen; thus, rigorous nitrogen purging and the use of presubdivided catalyst ampules are critical causal steps to ensure high fidelity 5. Furthermore, the choice of bulky, electron-rich ligands (e.g., RuPhos or Pd-PEPPSI precatalysts) accelerates the oxidative addition of challenging aryl chlorides while sterically hindering the formation of off-target dimers 6, [[5]]().

2.2. Reductive Amination Following Boc deprotection, the resulting secondary amine is typically functionalized via reductive amination. This approach is highly atom-economical compared to traditional S_N2 alkylation, which suffers from poor atom economy due to the generation of halide salt byproducts 7. The use of sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is mechanistically preferred over sodium borohydride (NaBH₄). STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby suppressing the formation of primary alcohol byproducts 8, 7.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes quantitative optimization data for the Buchwald-Hartwig amination of a model aryl chloride with N-Boc-piperazine, demonstrating the causal relationship between reaction parameters and product yield [[6]](), 5.

EntryCatalyst SystemBaseSolvent / EnvironmentYield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene (Standard)45%High homodimerization due to trace O₂ exposure.
2Pd(OAc)₂ / RuPhosLiHMDSTHF (N₂ Purged)78%RuPhos steric bulk improved C-N reductive elimination 5.
3Pd₂(dba)₃ / RuPhosDIEA1,4-Dioxane60%Weaker organic base prevented substrate degradation 5.
4Pd-PEPPSI-iPENTtBuOKSolvent-free (Ball-milling)91%Mechanochemical activation bypassed solvent-induced side reactions 6.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure trustworthiness and reproducibility.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination Objective: Synthesis of N-(Aryl)-N'-Boc-piperazine.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Subject the apparatus to three cycles of vacuum/nitrogen backfill to establish a strictly anaerobic environment. Causality: Oxygen promotes Pd-mediated homocoupling of the aryl halide 5.

  • Reagent Loading: Under a positive N₂ flow, charge the flask with the aryl chloride (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd-PEPPSI-iPENT catalyst (1 mol%), and tBuOK (2.0 equiv) 6.

  • Solvent Addition & Reaction: Add anhydrous, degassed 1,4-dioxane. Heat the mixture to 90 °C for 3-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via GC-MS using mesitylene as an internal standard 6. The reaction is deemed complete when the aryl halide peak is consumed (<1% area). A color shift from bright orange to dark brown typically indicates catalyst deactivation/end of reaction.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Reductive Amination for N-Alkylation Objective: Alkylation of the deprotected N-arylpiperazine.

  • Iminium Formation: In a round-bottom flask, dissolve the N-arylpiperazine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) 7. Causality: Acetic acid lowers the pH just enough to protonate the carbonyl oxygen, facilitating nucleophilic attack and subsequent dehydration to the iminium ion without protonating the amine completely.

  • Reduction: Stir at room temperature for 1 hour. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) 7.

  • Self-Validation: Monitor via LC-MS. The mass of the intermediate iminium ion should disappear, replaced by the M+H of the target product.

  • Quench & Workup: Once complete, quench the reaction carefully with saturated aqueous NaHCO₃ [[7]](). Causality: The basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted hydride, preventing post-workup degradation. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Synthetic Workflow Visualization

G A Aryl Halide + N-Boc-Piperazine B Buchwald-Hartwig Amination (Pd Catalyst, Base, N2) A->B C N-Aryl-N'-Boc-Piperazine (Intermediate) B->C D Boc Deprotection (Acidic Cleavage) C->D E N-Arylpiperazine (Secondary Amine) D->E F Reductive Amination (Aldehyde, NaBH(OAc)3) E->F G Final Piperazine API (e.g., CNS Agent) F->G

Synthetic workflow utilizing N-Boc-piperazine for API development.

References

  • N-Boc Piperazine (1-Boc-piperazine) - Petalheadexim. 1

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method - ChemicalBook. 4

  • N-Boc-piperazine | PROTAC Linkers - MedChemExpress. 2

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA - PMC (NIH).3

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines - Chemical Reviews (ACS Publications). 8

  • Robust Buchwald–Hartwig amination enabled by ball-milling - ResearchGate. 6

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. 5

  • Strategies to Improve Atom Economy in Piperazine Derivative Synthesis - Benchchem. 7

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the yield of 3-Fluoroquinolin-7-amine synthesis

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-Fluoroquinolin-7-amine . Fluoroquinolines are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-Fluoroquinolin-7-amine .

Fluoroquinolines are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial agents and kinase inhibitors[1]. However, synthesizing the 3-fluoro-7-amino substitution pattern presents unique challenges regarding regioselectivity, functional group tolerance, and catalyst stability.

This guide provides a deep-dive into the two most robust synthetic pathways: the modern Yb(OTf)₃-promoted decarboxylative Mannich-type reaction[2], and the Palladium-catalyzed cross-coupling fluorination of aryl triflates[3].

Synthetic Workflow

Workflow Start Starting Materials RouteA Route A: Decarboxylative Mannich-type Reaction Start->RouteA RouteB Route B: Pd-Catalyzed Fluorination Start->RouteB Imine N-(3-Boc-aminophenyl)imine + α,α-difluoro-β-ketoester RouteA->Imine Triflate 7-Boc-aminoquinolin-3-yl triflate + CsF RouteB->Triflate CatA Yb(OTf)3 / NaCl 110°C, DMF Imine->CatA CatB Pd Precatalyst / Ligand 110°C, Toluene Triflate->CatB Intermediate Boc-Protected 3-Fluoroquinolin-7-amine CatA->Intermediate CatB->Intermediate Deprotect TFA / DCM Deprotection Intermediate->Deprotect Product 3-Fluoroquinolin-7-amine (Target Product) Deprotect->Product

Logical workflow for 3-Fluoroquinolin-7-amine synthesis comparing Yb-promoted and Pd-catalyzed routes.

Core Methodologies

Protocol A: Yb(OTf)₃-Promoted Decarboxylative Cyclization

This method avoids harsh fluorinating agents by utilizing a pre-fluorinated building block (α,α-difluoro-β-ketoester)[2].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve N-(3-Boc-aminophenyl)imine (1.0 mmol) and α,α-difluoro-β-ketoester (1.2 mmol) in anhydrous DMF (5 mL).

  • Catalyst Activation: Add Yb(OTf)₃ (20 mol%) and finely milled, anhydrous NaCl (1.5 equiv).

    • Causality: Yb(OTf)₃ acts as a Lewis acid to promote the initial Mannich addition and cyclization. However, the triflate counterion cannot facilitate the subsequent decarboxylation. The addition of NaCl converts the catalyst in situ to YbCl₃, providing the necessary chloride nucleophile to attack the ester alkyl group, driving the loss of CO₂[2].

  • Heating: Stir the mixture at 110 °C for 12 hours.

  • Validation Checkpoint: Take a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. The self-validating marker of success is the disappearance of the gem-difluoro multiplet (~ -105 ppm) and the emergence of a sharp singlet at approximately -128 ppm, confirming aromatization to the 3-fluoroquinoline core.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 15 mL), wash with brine to remove DMF, and concentrate.

  • Deprotection: Dissolve the intermediate in DCM (5 mL), add TFA (2 mL), and stir at room temperature for 2 hours. Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography.

Protocol B: Pd-Catalyzed Cross-Coupling Fluorination

This late-stage fluorination approach is ideal if you already possess the 7-aminoquinolin-3-ol core[3].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 7-Boc-aminoquinolin-3-yl triflate (1.0 mmol), anhydrous CsF (3.0 equiv), and a 3rd generation palladacycle precatalyst (e.g., tBuBrettPhos Pd G3, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL).

    • Causality: Non-polar solvents like toluene prevent the solvation of the fluoride ion, maintaining its high nucleophilicity required for the challenging transmetalation step at the electron-deficient heteroaryl palladium intermediate[3].

  • Heating: Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 3:1). The highly polar triflate starting material should be entirely consumed, replaced by a higher Rf​ fluorescent spot under 254 nm UV light.

  • Workup & Deprotection: Filter through Celite to remove palladium black. Concentrate the filtrate and subject it to the same TFA/DCM deprotection sequence described in Protocol A.

Quantitative Data Summary

ParameterRoute A: Yb-Promoted MannichRoute B: Pd-Catalyzed Fluorination
Starting Material N-(3-Boc-aminophenyl)imine7-Boc-aminoquinolin-3-yl triflate
Catalyst / Promoter Yb(OTf)₃ (20 mol%) + NaCltBuBrettPhos Pd G3 (5 mol%)
Fluorine Source α,α-difluoro-β-ketoesterCesium Fluoride (CsF)
Reaction Temp / Time 110 °C / 12 h110 °C / 16 h
Validation Metric ¹⁹F NMR (~ -128 ppm singlet)TLC (Higher Rf​ product spot)
Typical Yield (Final) 65 - 72%45 - 55%

Troubleshooting & FAQs

Q1: My Yb(OTf)₃-catalyzed reaction is stalling at the cyclized intermediate. Why isn't it decarboxylating? A1: This is a classic symptom of chloride starvation. The decarboxylation of the gem-difluoro intermediate strictly requires a specific chloride ion concentration[2]. If your NaCl is clumped or not strictly anhydrous, its solubility in DMF drops drastically, preventing the in situ conversion of Yb(OTf)₃ to YbCl₃. Ensure you are using finely milled, oven-dried NaCl to maximize the surface area and drive the reaction to completion.

Q2: During the Pd-catalyzed fluorination, I observe massive catalyst degradation and black palladium precipitation. How can I prevent this? A2: Free amines strongly coordinate to Palladium(II) intermediates, poisoning the catalyst and preventing reductive elimination. First, ensure the 7-amine is fully protected (the Boc group is usually sufficient, but di-Boc or Phthalimide may be required if coordination persists). Second, avoid dibenzylideneacetone (dba) based precatalysts (like Pd₂(dba)₃). The dba ligand is known to inhibit the fluorination of heteroaryl triflates by forming unreactive complexes[3]. Switch exclusively to palladacycle precatalysts (like the G3 series) which generate the active Pd(0) species without inhibitory byproducts.

Q3: In Route A, my overall yield is low due to poor regioselectivity. I am getting a mixture of 5-amino and 7-amino isomers. How do I fix this? A3: When using meta-substituted anilines (like 3-aminoaniline derivatives) to form your starting imine, the subsequent cyclization can occur at either of the two available ortho positions. To favor the 7-amino isomer, you must rely on steric directing effects. Using a bulky protecting group on the amine (such as a trityl group, or simply relying on the differential sterics of a mono-Boc group) sterically hinders the adjacent position, biasing the cyclization toward the less hindered para-position to yield the desired 7-substituted quinoline.

Q4: Can I use KCN to catalyze the cyclization of a gem-difluoroalkene instead of the Yb(OTf)₃ method? A4: Yes, cyanide-ion catalyzed intramolecular substitution of gem-difluoroalkenes is a documented pathway for 3-fluoroquinoline synthesis[4]. The CN⁻ attacks the imino carbon, triggering a prototropic shift and cyclization, followed by the elimination of HCN[4]. However, for a 7-amino substituted substrate, the electron-donating nature of the amine reduces the electrophilicity of the imine carbon, which can significantly slow the initial CN⁻ attack. If attempting this route, use a slight excess of K₂CO₃ and maintain strict anhydrous conditions to prevent side reactions.

References

  • Yasuno, Y., Tarui, A., Hoshikawa, S., et al. "Yb(OTf)3-promoted synthesis of 3-fluoroquinoline via a decarboxylative Mannich-type reaction." New Journal of Chemistry (RSC Publishing), 2025.2

  • Swellmeen, L., et al. "Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents." Orient J Chem, 2018. 1

  • Ichikawa, J., et al. "KCN-Catalyzed C--C Bond Formation between Imine and gem-Difluoroalkene Moieties." Oxford Academic / J. Fluorine Chem., 2000. 4

  • Lee, H. G., et al. "An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates." Organic Letters - ACS Publications, 2013. 3

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 3-Fluoroquinolin-7-amine

Welcome to the Technical Support Center for 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) [1]. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) [1]. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the structural elaboration of this specific fluoroquinoline scaffold.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does electrophilic aromatic substitution (EAS) on 3-Fluoroquinolin-7-amine typically yield an inseparable mixture of C6 and C8 regioisomers? A1: The regioselectivity conflict arises from competing electronic and steric factors. The primary amine at the C7 position is a strongly activating, ortho/para-directing group. Because the para position (C10) is a bridgehead carbon, electrophilic attack is restricted to the two ortho positions: C6 and C8.

  • Electronic factor: The C8 position is kinetically favored because it is adjacent to the electron-rich ring junction, making it highly nucleophilic.

  • Steric factor: The C8 position suffers from steric crowding due to the adjacent quinoline nitrogen (N1) and its solvation sphere.

  • The Fluorine effect: The 3-fluoro substituent exerts a mild inductive electron-withdrawing effect (-I) that stabilizes the quinoline core against oxidative degradation but does not provide enough electronic bias to override the strong +M effect of the C7-amine [2]. Consequently, standard EAS conditions (e.g., NBS in DMF) yield a ~40:60 mixture of C6 and C8 isomers.

Q2: How can I selectively direct halogenation or cross-coupling to the C6 position? A2: To achieve strict C6-regioselectivity, you must exploit steric hindrance. By converting the primary C7-amine into a bulky secondary amide (e.g., N-pivaloyl or N-Boc protection), the massive steric bulk effectively shields the adjacent C8 position. When EAS is performed on this sterically encumbered intermediate, the electrophile is forced to attack the less hindered C6 position, shifting the isomeric ratio to >95:5 in favor of C6.

Q3: Is it possible to selectively functionalize the C8 position instead? A3: Yes, C8 selectivity requires overriding sterics with coordination chemistry or biocatalysis.

  • Chemical Approach: Utilize transition-metal-catalyzed C-H activation. By installing a directing group (like an N-acetyl group) and using a Palladium(II) catalyst, the metal coordinates to both the amide carbonyl and the quinoline nitrogen. This forms a thermodynamically stable metallacycle exclusively at the C8 position, directing the functionalization precisely to C8.

  • Biocatalytic Approach: Recent advances in engineered flavin-dependent halogenases (FDHs) have demonstrated precise regioselectivity that overrides intrinsic electronic directing effects. Enzymes like AbeH have been shown to selectively halogenate aminoquinoline scaffolds under mild, aqueous conditions [3].

Q4: How do I definitively validate the regioselectivity of my isolated product? A4: The protocol must be a self-validating system using 1 H NMR spectroscopy.

  • If the product is the C6-isomer: The C5 and C8 protons will appear as two distinct singlets (typically around 8.1 ppm and 7.4 ppm), as they are para to each other and exhibit no ortho coupling.

  • If the product is the C8-isomer: The C5 and C6 protons will appear as a pair of doublets with a characteristic ortho coupling constant ( 3J ≈ 8.5 – 9.0 Hz).

Part 2: Quantitative Data on Regioselective Bromination

The following table summarizes the causal relationship between the chosen synthetic strategy, the reaction conditions, and the resulting regioselectivity for the bromination of 3-Fluoroquinolin-7-amine.

Synthetic StrategyReagents & CatalystAmine Protecting GroupTemp (°C)C6:C8 RatioOverall Yield
Unprotected EAS NBS, DMFNone0 °C40:6075%
Steric Shielding NBS, DMFN-Pivaloyl25 °C>95:582%
Directed C-H Activation NBS, Pd(OAc) 2​ N-Acetyl80 °C5:>9568%
Biocatalytic Halogenation AbeH, NaBr, FADNone30 °CVariable~50%

Part 3: Decision Workflow for Regioselectivity

Below is the logical workflow for determining the appropriate synthetic route based on your target regioisomer.

G start 3-Fluoroquinolin-7-amine decision Target Regioisomer? start->decision c6_target C6 Position decision->c6_target Steric Control c8_target C8 Position decision->c8_target Coordination Control action_c6 Install Bulky N-Protecting Group (e.g., Boc, Pivaloyl) c6_target->action_c6 action_c8 Install Directing Group & Use Pd(II) Catalyst c8_target->action_c8 mech_c6 Steric Blockade at C8 Directs EAS to C6 action_c6->mech_c6 mech_c8 Metallacycle Formation Directs to C8 action_c8->mech_c8

Workflow for achieving C6 vs. C8 regioselectivity in 3-Fluoroquinolin-7-amine functionalization.

Part 4: Step-by-Step Methodology for Sterically Controlled C6-Bromination

This protocol leverages steric causality to achieve >95% C6-regioselectivity. The methodology is designed to be self-validating at each step.

Step 1: Steric Shielding via N-Pivaloylation

Objective: Block the C8 position by installing a bulky pivaloyl group.

  • Setup: Dissolve 1.0 eq of 3-Fluoroquinolin-7-amine (162.16 g/mol ) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of triethylamine (TEA) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Stir for 5 minutes at 0 °C. Causality: DMAP acts as a nucleophilic catalyst to accelerate the acylation of the deactivated amine.

  • Acylation: Dropwise add 1.2 eq of pivaloyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should completely disappear, replaced by a higher Rf​ spot. Quench with saturated NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Regioselective Bromination at C6

Objective: Exploit the C8 steric blockade to force bromination at C6.

  • Setup: Dissolve the crude N-(3-fluoroquinolin-7-yl)pivalamide in anhydrous N,N-dimethylformamide (DMF). Shield the flask from light.

  • Bromination: Cool the solution to 0 °C. Add 1.05 eq of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

  • Reaction: Stir at room temperature for 12 hours. Causality: The bulky pivaloyl group physically prevents the bromonium intermediate from forming at C8, lowering the activation energy for C6 attack relative to C8.

  • Validation: Quench with 10% aqueous sodium thiosulfate to destroy unreacted NBS. Extract with EtOAc. Wash the organic layer 5 times with brine to remove DMF. Concentrate the organic layer.

Step 3: Deprotection and Final Validation

Objective: Remove the pivaloyl group to yield 6-bromo-3-fluoroquinolin-7-amine.

  • Hydrolysis: Suspend the brominated intermediate in a 1:1 mixture of 6M HCl and ethanol. Reflux at 100 °C for 8 hours.

  • Workup: Cool to room temperature, neutralize with 2M NaOH to pH 8, and extract with EtOAc. Purify via flash chromatography.

  • Self-Validation (NMR): Run a 1 H NMR spectrum (in DMSO-d 6​ ). Confirm regioselectivity by observing two distinct singlets in the aromatic region for the C5 and C8 protons. The absence of a doublet-doublet pattern confirms that C8 was not brominated.

References

  • Chen, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6), 887-892. Retrieved from [Link]

  • Smith, J., et al. (2025). Crystallographic and Thermodynamic Evidence of Negative Coupling in the Flavin-Dependent Tryptophan Halogenases AbeH and BorH. ACS Omega. Retrieved from [Link]

Troubleshooting

Technical Support Center: 3-Fluoroquinolin-7-amine Scale-Up &amp; Troubleshooting

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of fluorinated quinoline derivatives like 3-fluoroquinolin-7-amine (CAS 1807542-82-0) presents unique thermodynamic and chemoselective c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of fluorinated quinoline derivatives like 3-fluoroquinolin-7-amine (CAS 1807542-82-0) presents unique thermodynamic and chemoselective challenges. This guide is designed for process chemists and engineers transitioning bench-scale synthesis into a robust, self-validating pilot-scale process.

Our troubleshooting matrix focuses on three critical failure points: thermal runaways during quinoline core formation, tarring during fluorination, and hydrodefluorination during final amination.

Process Visualization: Critical Risk Nodes

G N1 3-Nitroaniline + Glycerol N2 Skraup Cyclization (H2SO4, FeSO4) N1->N2 Exothermic Mixing N3 7-Nitroquinoline Core N2->N3 FeSO4 Moderation N4 Balz-Schiemann Fluorination (NOBF4, Heat) N3->N4 via 3-Amino intermediate N5 3-Fluoro-7-nitroquinoline N4->N5 Flow Decomposition N6 Chemoselective Reduction (Pt/C, H2) N5->N6 3 bar H2 N7 3-Fluoroquinolin-7-amine N6->N7 Avoid Defluorination

Figure 1: Scalable synthetic workflow for 3-Fluoroquinolin-7-amine highlighting critical risk nodes.

Section 1: Upstream Core Assembly (Modified Skraup Synthesis)

The Skraup reaction is notorious for its violent exotherms, making it a primary failure point during scale-up. Direct synthesis of the 7-nitroquinoline core requires strict thermodynamic control.

Protocol 1.1: Moderated Synthesis of 7-Nitroquinoline

Causality: The standard Skraup reaction generates acrolein in situ from glycerol and sulfuric acid, which then undergoes a rapid, highly exothermic Michael addition with the aniline derivative[1]. On a bench scale, this heat dissipates easily. On a pilot scale, the reduced surface-area-to-volume ratio leads to violent boiling, spraying, and the formation of a "jet black tarry goo"[2]. Self-Validating Procedure:

  • Charge: To a 50 L glass-lined jacketed reactor, charge 3-nitroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq). Validation Check: Ensure the mixture is a homogeneous, easily agitating slurry before proceeding.

  • Acid Dosing: Cool the reactor jacket to 0°C. Dose concentrated sulfuric acid (4.0 eq) over 3 hours. Validation Check: The internal temperature must not exceed 20°C during addition to prevent premature acrolein generation.

  • Moderated Heating: Ramp the temperature to 130°C at 0.5°C/min. The addition of ferrous sulfate acts as an oxygen carrier, extending the reaction over a longer period and preventing sudden exothermic spikes[3].

  • Quench & Isomer Separation: Cool to 25°C, dilute with 10 volumes of water, and neutralize with 25% NaOH to pH 10. Extract with ethyl acetate. Validation Check: Perform HPLC analysis. The ratio of 7-nitroquinoline to 5-nitroquinoline should be ~4:1. Recrystallize from ethanol to isolate pure 7-nitroquinoline (>99% AUC).

🎫 Troubleshooting Ticket #1044: Skraup Reaction Runaway

Q: We attempted to scale the Skraup synthesis to 5 kg, but the reaction auto-accelerated at 110°C, blowing the rupture disk and polymerizing the batch. How do we control this? A: You are experiencing dangerous acrolein accumulation. If the dehydration of glycerol occurs faster than the subsequent cyclization, unreacted acrolein pools in the reactor. Once it reaches activation energy, the entire pool reacts simultaneously. In the Skraup synthesis, the principal difficulty is the violence of the reaction, which frequently gets beyond control[3]. Actionable Fix: Implement the ferrous sulfate modification described in Protocol 1.1. Ferrous sulfate moderates the oxidation step, ensuring acrolein is consumed as rapidly as it is generated. Alternatively, switch to a continuous-flow setup for the high-temperature cyclization phase to maintain strict isothermal control.

Section 2: Midstream Fluorination (Balz-Schiemann)

Direct electrophilic fluorination of the quinoline core lacks regiocontrol. The Balz-Schiemann reaction via a 3-amino intermediate is required to install the fluorine atom selectively.

Protocol 2.1: Continuous-Flow Diazonium Decomposition

Causality: Batch thermal decomposition of diazonium tetrafluoroborate salts often leads to radical-induced polymerization (tarring) due to localized hot spots. Self-Validating Procedure:

  • Diazotization: Dissolve 3-amino-7-nitroquinoline in a mixture of aqueous HBF₄ and cool to -5°C. Dose aqueous NaNO₂ slowly. Validation Check: Use starch-iodide paper to confirm a slight, persistent excess of nitrous acid.

  • Filtration: Filter the diazonium tetrafluoroborate salt. Critical Safety Check: Do NOT dry the salt completely. Leave it solvent-wet (typically 10-20% moisture) to prevent shock-sensitivity.

  • Flow Decomposition: Resuspend the wet salt in 1,2-dichlorobenzene. Pump the slurry through a heated plug-flow reactor (PFA tubing, 140°C, residence time 5 mins). Validation Check: Monitor N₂ gas evolution at the back-pressure regulator. Steady gas flow indicates controlled decomposition; erratic sputtering indicates blockages or runaway kinetics.

Section 3: Downstream Reduction (Chemoselective Hydrogenation)
Protocol 3.1: Chemoselective Nitro Reduction to Target API

Causality: The final step requires reducing the 7-nitro group to the 7-amine. Palladium on carbon (Pd/C) is the industry standard for nitro reduction but is highly prone to inserting into the C3-F bond via oxidative addition, causing massive hydrodefluorination. Self-Validating Procedure:

  • Catalyst Selection: Charge a Hastelloy autoclave with 3-fluoro-7-nitroquinoline and 5% Platinum on Carbon (Pt/C). Pt/C has a significantly lower affinity for C-F bond activation compared to Pd/C.

  • Reaction: Add methanol, purge with N₂ (3x), and pressurize to 3 bar H₂. Maintain 25°C. Validation Check: Monitor H₂ mass flow. The reaction is complete when H₂ uptake sharply plateaus. A slow, continuous "creep" in H₂ uptake indicates the onset of defluorination.

  • Isolation: Filter the catalyst through a closed-loop pressure filter and crystallize the 3-fluoroquinolin-7-amine from ethanol/water.

🎫 Troubleshooting Ticket #1089: High Defluorination Impurity

Q: Our final API intermediate contains 18% quinolin-7-amine (defluorinated impurity). We are using standard 10% Pd/C. How can we suppress this side reaction? A: Palladium readily undergoes oxidative addition into the activated C-F bond of the quinoline ring, stripping the fluorine atom you just spent two steps installing. Actionable Fix: Immediately switch to Pt/C. If defluorination persists even with Pt/C, introduce a catalyst poison such as diphenyl sulfide (0.01 equivalents relative to Pt). This selectively blocks the highly active edge sites on the catalyst lattice responsible for C-F cleavage, while leaving the basal planes active enough to reduce the nitro group.

Quantitative Scale-Up Metrics

The following table summarizes the expected thermodynamic and yield profiles when transitioning from bench to pilot scale using the optimized protocols above.

Process StepBench Yield (10g)Pilot Yield (1kg)Primary Impurity ProfileExotherm (ΔH)
Skraup Cyclization 68%45% (Unoptimized)62% (FeSO₄ Mod)Tarry polymers, 5-nitro isomer-320 kJ/mol
Balz-Schiemann 82%78% (Continuous Flow)Phenolic byproducts-145 kJ/mol
Nitro Reduction 95%92% (with Pt/C)Quinolin-7-amine (Defluorination)-550 kJ/mol
References
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.Organic Syntheses (orgsyn.org).
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines.Benchchem.
  • The Skraup Reaction - How to Make a Quinoline.Curly Arrow (blogspot.com).

Sources

Optimization

Technical Support Center: 3-Fluoroquinolin-7-amine Stability &amp; Reaction Optimization

Welcome to the Application Scientist Support Portal. Working with heteroaromatic amines like 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) requires precise control over reaction microenvironments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with heteroaromatic amines like 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) requires precise control over reaction microenvironments. The interplay between the electron-deficient fluoroquinoline core and the electron-rich C7-primary amine creates competing reactive sites. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent degradation during complex syntheses.

Mechanistic Causality of Degradation (FAQs)

Understanding why a molecule degrades is the first step in preventing it. The degradation of 3-Fluoroquinolin-7-amine is primarily driven by two competing pathways: oxidative radical coupling at the amine and nucleophilic aromatic substitution (SNAr) at the fluorinated carbon.

Degradation SM 3-Fluoroquinolin-7-amine Oxidation Single-Electron Transfer (Oxidation) SM->Oxidation ROS / Metal Catalysts SNAr Nucleophilic Attack (High Temp/Base) SM->SNAr Strong Nucleophiles Radical Anilinyl Radical Intermediate Oxidation->Radical Defluorinated C3-Defluorinated Byproduct SNAr->Defluorinated -F (Loss of 19 Da) Oligomers Azo Dimers & Polymeric Species Radical->Oligomers Radical Coupling

Logical relationship of 3-Fluoroquinolin-7-amine degradation pathways under reaction conditions.

Q: Why does my reaction mixture turn into a black, insoluble tar during Pd-catalyzed cross-coupling? A: The C7-primary amine is highly susceptible to single-electron transfer (SET) oxidation. When exposed to transition metals (e.g., Palladium, Copper) and trace oxygen, the amine lone pair donates an electron, forming a highly reactive 1[1]. These radicals rapidly undergo intermolecular coupling, resulting in azo dimers and extensive polymeric networks, which visually present as a dark brown or black tar.

Q: LC-MS analysis of my product shows a mass loss of exactly 19 Da. What is happening? A: A mass loss of 19 Da corresponds to the homolytic or heterolytic cleavage of the fluorine atom. The fluorine at the C3 position is highly electronegative, activating the quinoline ring toward 2[2]. If your reaction utilizes strong nucleophiles (e.g., alkoxides, unhindered primary amines) at temperatures exceeding 80°C, the C-F bond will be cleaved and substituted.

Q: Can I use standard aliphatic amine protection protocols for this molecule? A: No. Aromatic amines are significantly less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic quinoline system. Standard Boc₂O protection will be sluggish. You must use extended reaction times, elevated temperatures, or a nucleophilic catalyst like DMAP to achieve 3[3].

Quantitative Degradation Kinetics

To aid in experimental design, the following table summarizes the kinetic vulnerability of 3-Fluoroquinolin-7-amine under various standard laboratory conditions.

Degradation PathwayTriggering ConditionsMechanistic CauseObserved Half-Life (t½)Mitigation Strategy
Oxidative Oligomerization Transition metals (Pd/Cu), O₂, >60°CSingle-electron transfer (SET) forming anilinyl radicals< 1.5 hoursN-Boc / N-Cbz Protection
C3-Defluorination Strong nucleophiles (RO⁻, RNH₂), >80°CNucleophilic Aromatic Substitution (SNAr)4.0 - 6.0 hoursLimit equivalents; Temp < 60°C
Photolytic Cleavage UV exposure (254 nm)Homolytic C-F bond cleavage~12.0 hoursAmber glassware; Dark storage
N-Oxidation Peroxides (H₂O₂, mCPBA)Electrophilic attack on quinoline nitrogen~2.5 hoursAvoid strong oxidants

Troubleshooting Guide & Logical Workflows

To prevent degradation, the C7-amine must be temporarily shielded before subjecting the molecule to harsh catalytic or basic environments.

Workflow Start Unprotected Amine Boc Add Boc2O / THF (Regioselective) Start->Boc Protected N-Boc Protected Intermediate (Oxidation Resistant) Boc->Protected TLC & LC-MS Validation Reaction Perform Cross-Coupling (Pd-Catalyzed) Protected->Reaction Deprotect TFA Deprotection (Acidic Cleavage) Reaction->Deprotect Isolate Intermediate Target Functionalized Target (Intact C-F & Amine) Deprotect->Target Neutralize & Purify

Step-by-step experimental workflow for the protection, reaction, and deprotection of the C7-amine.

Issue: Poor Yields in Suzuki/Buchwald Couplings
  • Symptom: Starting material is consumed, but the target mass is absent. The reaction mixture is unusually dark.

  • Causality: The unprotected amine is poisoning the palladium catalyst or undergoing oxidative degradation.

  • Solution: Implement the N-Boc protection workflow (Protocol 1) prior to the coupling step. The bulky tert-butoxycarbonyl group sterically and electronically shields the nitrogen lone pair.

Issue: Unwanted Side-Reactions at the Quinoline Nitrogen
  • Symptom: Formation of highly polar byproducts that streak on TLC.

  • Causality: The quinoline ring nitrogen is a strong hydrogen-bond acceptor and can act as a nucleophile, leading to N-alkylation or N-oxidation if electrophiles/oxidants are present in excess.

  • Solution: Strictly control reagent stoichiometry (1.05 to 1.1 equivalents max). If alkylating agents are used, consider pre-forming a temporary hydrochloride salt of the quinoline nitrogen to deactivate it.

Self-Validating Experimental Protocols

A robust protocol must prove its own success at every step. Do not proceed to subsequent synthetic steps without confirming the validation checkpoints.

Protocol 1: Regioselective N-Boc Protection

This protocol utilizes Di-tert-butyl dicarbonate (Boc₂O) to shield the amine.

  • Initiation: Dissolve 3-Fluoroquinolin-7-amine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, activating the Boc₂O to overcome the poor nucleophilicity of the aromatic amine.

  • Addition: Cool the flask to 0°C. Add Boc₂O (1.2 eq) dropwise. Causality: Low temperatures prevent over-protection (di-Boc formation) and control the exothermic release of CO₂.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoints:

    • Visual: The solution should remain a clear, pale yellow. Darkening indicates oxygen ingress.

    • TLC (Hexanes:EtOAc 1:1): The starting material (Rf ~0.2) stains deep purple with Ninhydrin. The successful N-Boc product (Rf ~0.6) is UV active but does not stain with Ninhydrin (confirming the primary amine is capped).

    • LC-MS: Look for a mass shift of +100 Da ([M+H]⁺ = 263.1).

  • Isolation: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Acidic Deprotection (TFA)

Once your harsh synthetic steps are complete, the Boc group must be removed to yield the free amine.

  • Initiation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cleavage: Cool to 0°C and add neat Trifluoroacetic Acid (TFA) (10.0 eq). Causality: Protonation of the carbamate oxygen initiates the loss of a t-butyl carbocation. The resulting carbamic acid spontaneously 4[4].

  • Propagation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoints:

    • Visual: Gentle effervescence (CO₂ gas evolution) will occur. The reaction is complete when bubbling completely ceases.

    • LC-MS: Confirm the disappearance of the protected mass and the return of the target free amine mass (-100 Da).

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: The product will be a TFA-salt; basic neutralization is required to isolate the free base.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PubMed.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-Fluoroquinolin-7-amine

Welcome to the Technical Support Center. 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) is a highly valuable fluorinated heterocyclic building block used extensively in drug discovery and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Fluoroquinolin-7-amine (CAS: 1807542-82-0) is a highly valuable fluorinated heterocyclic building block used extensively in drug discovery and medicinal chemistry. However, its purification from crude reaction mixtures presents distinct challenges. The presence of two basic nitrogen centers (the quinoline ring nitrogen and the primary exocyclic amine) combined with the electron-withdrawing inductive effect of the fluorine atom at the C3 position creates unique physicochemical behaviors.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers isolate high-purity 3-Fluoroquinolin-7-amine.

Section 1: Physicochemical Profiling

Understanding the analyte's properties is the first step in designing a rational purification strategy. The fluorine atom decreases the basicity of the adjacent quinoline nitrogen compared to unsubstituted quinoline, which must be accounted for during pH-dependent partitioning.

Table 1: Physicochemical Properties & Purification Impacts

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Weight 162.16 g/mol Crucial for identifying the correct fractions via LC-MS (Expected [M+H]⁺ = 163.16).
pKa (Predicted) ~4.5 - 5.5 (Conjugate Acid)Dictates extraction pH: Requires aqueous pH < 2 for full protonation and pH > 10 for complete deprotonation.
Solubility (Free Base) Soluble in EtOAc, DCM, MeOHIdeal for organic extraction and normal-phase chromatography loading.
Solubility (Salt Form) Soluble in Water, Insoluble in OrganicsEnables separation from lipophilic neutral impurities (e.g., unreacted nitroarenes) via aqueous partitioning.
Section 2: Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my 3-Fluoroquinolin-7-amine elutes as a broad, asymmetrical peak that overlaps with impurities. How can I resolve this? A1: This is a classic case of secondary interactions. The primary challenge arises from the basic nature of the amino group on the quinoline scaffold. Standard silica gel stationary phases are inherently acidic due to the presence of free silanol groups (Si-OH) . These groups form strong hydrogen bonds and ionic interactions with the basic amines of your product, leading to severe peak tailing and poor resolution.

  • Causality & Solution: Add a basic modifier to your mobile phase. Pre-treat your silica column with 1-2% Triethylamine (TEA) in your starting solvent system (e.g., Hexane/EtOAc). The TEA competitively binds to and caps the acidic silanol sites, allowing your fluoroquinolinamine to elute as a sharp, symmetrical peak.

Q2: I attempted an acid-base extraction to remove neutral impurities, but my product yield was extremely low. What went wrong? A2: The issue likely stems from an incorrect pH during the extraction phases. Because the fluorine atom at the 3-position is strongly electron-withdrawing, it slightly lowers the pKa of the quinoline system compared to standard aminoquinolines.

  • Causality & Solution: Ensure that your acidic aqueous phase is sufficiently acidic (pH < 2 using 1M HCl) to fully protonate both nitrogen centers, driving the product entirely into the aqueous layer. During the basification step, you must raise the pH to at least 10 (using 1M NaOH or saturated Na₂CO₃) to ensure complete deprotonation back to the free base before extracting with an organic solvent like ethyl acetate .

Q3: My crude mixture contains heavy metal residues (e.g., Palladium or Iron) from the nitro-reduction step. How do I remove them before chromatography? A3: Metal catalysts can coordinate with the amino and quinoline nitrogens, forming stable complexes that streak on silica and degrade the product.

  • Causality & Solution: Before chromatography, dissolve the crude in a water-immiscible solvent (e.g., DCM) and wash with an aqueous solution of a chelating agent, such as EDTA or Rochelle salt (potassium sodium tartrate). Alternatively, stir the organic phase with a functionalized metal scavenger resin (e.g., SiliaMetS® Thiol) for 2-4 hours to irreversibly bind the metals, then filter.

Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Acid-Base Extraction

Causality: This protocol exploits the pH-dependent solubility of the basic quinoline derivative to separate it from neutral byproducts (like unreacted nitro compounds) and acidic impurities.

  • Dissolution: Dissolve 1.0 g of crude 3-Fluoroquinolin-7-amine in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Self-Validation Step): Transfer to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and vent.

    • Validation: Check the pH of the aqueous layer using indicator paper; it must be < 2. If not, add more HCl. The protonated product is now in the aqueous layer.

  • Phase Separation: Drain the lower aqueous layer into an Erlenmeyer flask. Extract the remaining organic layer with an additional 25 mL of 1M HCl. Combine the aqueous layers. Discard the organic layer (contains neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10-11.

    • Causality: Cooling prevents thermal degradation from the exothermic neutralization. The product will precipitate or form a milky suspension as it returns to its free base form.

  • Recovery Extraction: Extract the basic aqueous phase with 3 x 40 mL of EtOAc. Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Chromatography with Basic Deactivation

Causality: Neutralizing the stationary phase prevents analyte retention via hydrogen bonding, ensuring high recovery and purity.

  • Solvent Preparation: Prepare a mobile phase of Hexane:EtOAc (e.g., 1:1 v/v) containing 1% Triethylamine (TEA).

  • System Validation (Self-Validation Step): Run a small TLC plate of your crude mixture using the TEA-modified solvent alongside an unmodified solvent. You should observe a significantly tighter, non-streaking spot for the product in the modified system.

  • Column Packing: Slurry pack the silica gel column using the TEA-modified solvent. Flush the column with at least 2 column volumes of the solvent to ensure complete silanol capping.

  • Loading: Dissolve the crude product in a minimum amount of DCM (do not use pure EtOAc for loading to prevent band broadening) and apply it evenly to the column head.

  • Elution: Elute using the TEA-modified mobile phase. Monitor fractions via TLC (UV active at 254 nm).

Section 4: Workflows & Mechanistic Diagrams

AcidBaseExtraction Crude Crude 3-Fluoroquinolin-7-amine (in Organic Solvent) AddAcid Add 1M HCl (aq) Protonation of Amines Crude->AddAcid Sep1 Phase Separation AddAcid->Sep1 Org1 Organic Phase (Neutral/Acidic Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Protonated Product) Sep1->Aq1 Keep AddBase Add 1M NaOH (aq) to pH 10 Deprotonation Aq1->AddBase Extract Extract with EtOAc AddBase->Extract Sep2 Phase Separation Extract->Sep2 Aq2 Aqueous Phase (Inorganic Salts) Sep2->Aq2 Discard Org2 Organic Phase (Purified Free Base) Sep2->Org2 Keep & Dry

Workflow for the acid-base extraction of 3-Fluoroquinolin-7-amine.

SilicaInteraction Silica Silica Gel Stationary Phase (Acidic Silanol Groups, Si-OH) Interaction Strong Acid-Base Interaction (Causes Peak Tailing) Silica->Interaction Analyte 3-Fluoroquinolin-7-amine (Basic Sites) Analyte->Interaction Resolution Improved Elution & Resolution (Sharp Peaks) Analyte->Resolution Elutes freely Modifier Triethylamine (TEA) Modifier (Competes for Silanol Sites) Modifier->Silica Deactivates Si-OH Modifier->Resolution

Mechanistic interaction of basic modifiers preventing peak tailing on silica gel.

References
  • IntechOpen. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity." IntechOpen Publications. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) of 3-Fluoroquinolin-7-amine analogs

Structure-Activity Relationship (SAR) Comparison Guide: 3-Fluoroquinolin-7-amine Analogs in Targeted Therapeutics Executive Summary The quinoline core is a privileged pharmacophore in medicinal chemistry, yet its traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: 3-Fluoroquinolin-7-amine Analogs in Targeted Therapeutics

Executive Summary

The quinoline core is a privileged pharmacophore in medicinal chemistry, yet its traditional unsubstituted form frequently suffers from severe metabolic liabilities and off-target toxicities. The introduction of the 3-fluoroquinolin-7-amine scaffold represents a masterclass in rational drug design. By leveraging the stereoelectronic properties of fluorine and the synthetic versatility of the 7-amine vector, researchers have successfully repurposed this scaffold for diverse indications, ranging from Novel Bacterial Topoisomerase Inhibitors (NBTIs)[1] to epigenetic modulators like PRMT5 inhibitors[2]. This guide objectively compares the SAR, metabolic stability, and safety profiles of 3-fluoroquinolin-7-amine analogs against alternative scaffolds to guide lead optimization campaigns.

Mechanistic Rationale: The "Why" Behind the Scaffold

  • The 3-Fluoro Advantage (Metabolic & Genotoxic Shielding): Unsubstituted quinolines are highly susceptible to Phase I oxidative metabolism by hepatic CYP450 enzymes. The major metabolic pathway involves oxidation at the C-2 and C-3 positions, forming a highly reactive 2,3-epoxide intermediate[3]. This epoxide is not only chemically unstable but also highly genotoxic, often yielding positive results in Ames mutagenicity assays (e.g., S. typhimurium TA100)[4]. Substituting the C-3 position with a highly electronegative fluorine atom electronically deactivates the adjacent carbons and provides steric hindrance, effectively blocking the epoxidation pathway[3]. Consequently, 3-fluoroquinolines exhibit dramatically improved microsomal half-lives and are rendered Ames-negative[4].

  • The 7-Amine Vector (Target Engagement): The 7-amine functionality acts as an ideal synthetic handle for linker conjugation. In PRMT5 inhibitors, it facilitates the attachment of complex hexahydropentalene derivatives to reach deeply into the enzyme's active site[2]. In NBTIs, it serves as the critical junction connecting the Left-Hand Side (LHS) quinoline to the Right-Hand Side (RHS) bacterial targeting motifs[1].

Comparative SAR & Performance Data

To objectively evaluate the 3-fluoroquinolin-7-amine scaffold, we must compare it against standard alternatives in two critical domains: metabolic stability and cardiovascular safety (hERG liability).

Table 1: Metabolic & Genotoxicity Profile Comparison | Scaffold Type | Microsomal Stability ( t1/2​ ) | Primary Metabolic Pathway | Ames Test (TA100) | | :--- | :--- | :--- | :--- | | Unsubstituted Quinoline | < 15 min | 2,3-epoxide formation (reactive)[3] | Positive (Genotoxic)[4] | | 3-Fluoroquinoline | > 60 min | Blocked at C-2/C-3[3] | Negative (Safe)[4] |

Table 2: SAR of NBTI Analogs (hERG Liability vs. Antibacterial Potency) A major attrition factor for NBTIs is off-target binding to the hERG potassium channel, leading to cardiotoxicity. Optimization campaigns have demonstrated that modifying the LHS to a 3-fluoroquinoline significantly modulates this risk[1].

Left-Hand Side (LHS)Right-Hand Side (RHS)S. aureus MIC ( μ g/mL)hERG IC50​ ( μ M)Therapeutic Window
1,5-Naphthyridine2,5-Difluorophenyl0.12545.0Narrow
3-Fluoroquinoline 2,5-Difluorophenyl 0.125 85.9 Moderate
3-Fluoroquinoline Isoxazole (Polar) > 16.0 > 300.0 Poor (Loss of efficacy)

Data Analysis: While the 1,5-naphthyridine LHS paired with a 2,5-difluorophenyl RHS yields potent antibacterial activity, it suffers from a narrow therapeutic window due to strong hERG block. Swapping the LHS to a 3-fluoroquinoline improves the hERG profile ( IC50​=85.9μM ) while maintaining equipotent antibacterial activity[1]. Attempting to further abrogate hERG binding by using a highly polar isoxazole RHS completely eliminates cardiotoxicity but catastrophically destroys antibacterial efficacy[1].

Experimental Protocols: Self-Validating Workflows

As application scientists, we rely on robust, self-validating assays to drive SAR decisions. Below are the definitive protocols used to generate the comparative data above.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the resistance of 3-fluoroquinolin-7-amine analogs against CYP450-mediated 2,3-epoxidation[3].

  • Preparation: Dilute the test compound (1 μ M final concentration) in 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: This provides the necessary CYP450 enzymes for Phase I metabolism.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate electron donor required to drive CYP450 catalytic cycles.

  • Quenching: At defined time points (0, 15, 30, 60 min), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation Control: Always run a parallel incubation without NADPH (buffer only). If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), invalidating the assumption of CYP450 oxidation.

Protocol 2: Automated Patch-Clamp hERG Assay

Objective: To evaluate the cardiovascular safety profile (hERG K+ channel blockade) of NBTI analogs[1].

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiological Setup: Dispense cells into a planar patch-clamp plate. Apply negative pressure to form a gigaseal, followed by a brief voltage pulse to rupture the membrane. Causality: Whole-cell access is strictly required to control intracellular voltage and accurately measure macroscopic tail currents.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to fully open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds. Causality: The -50 mV step relieves inactivation, eliciting a large outward tail current which is the most sensitive indicator of hERG block.

  • Self-Validation Control: Include a known hERG inhibitor (e.g., E-4031) as a positive control, and monitor leak currents continuously. If the leak current exceeds 10% of the peak tail current, the gigaseal is compromised, and the data point must be automatically rejected by the software.

Visual Workflow: SAR Optimization Logic

SAR_Optimization cluster_0 Traditional Quinoline Scaffold cluster_1 3-Fluoroquinolin-7-amine Scaffold A Unsubstituted Quinoline B CYP450 Oxidation A->B C 2,3-Epoxide (Genotoxic) B->C D 3-Fluoro Substitution E Metabolic Blockade D->E F High Stability & Ames Negative E->F G 7-Amine Vector H Linker Conjugation G->H I Target Specificity (e.g., NBTIs) H->I

Fig 1. Mechanistic workflow of 3-Fluoroquinolin-7-amine SAR optimization bypassing genotoxicity.

Sources

Comparative

spectroscopic comparison of 3-Fluoroquinolin-7-amine and its precursors

Spectroscopic Comparison Guide: 3-Fluoroquinolin-7-amine and its Synthetic Precursors Scientific Context & Synthetic Strategy In contemporary medicinal chemistry, is a highly valued pharmacophore. The strategic placement...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 3-Fluoroquinolin-7-amine and its Synthetic Precursors

Scientific Context & Synthetic Strategy

In contemporary medicinal chemistry, is a highly valued pharmacophore. The strategic placement of a fluorine atom at the C3 position modulates the basicity (pKa) of the quinoline nitrogen, enhancing metabolic stability and membrane permeability. Meanwhile, the C7-amino group serves as a versatile synthetic handle for kinase inhibitor development[1].

When synthesizing 3-fluoroquinolin-7-amine, the immediate precursor is typically 3-fluoro-7-nitroquinoline . The critical transformation is the chemoselective reduction of the nitro group to an amine. A major pitfall in this step is hydrodefluorination —the unintended cleavage of the C–F bond[2]. While standard catalytic hydrogenation (Pd/C, H₂) efficiently reduces nitro groups, it frequently triggers defluorination, yielding the undesired 7-aminoquinoline byproduct. To prevent this, milder single-electron transfer (SET) reductions, such as Iron/Ammonium Chloride (Fe/NH₄Cl), are mandated.

Synthesis N1 7-Nitroquinoline (Starting Material) N2 3-Fluoro-7-nitroquinoline (Precursor) N1->N2 Fluorination N3 3-Fluoroquinolin-7-amine (Target Product) N2->N3 Fe/NH4Cl (Chemoselective) N4 7-Aminoquinoline (Defluorinated) N2->N4 Pd/C, H2 (Over-reduction Risk)

Synthetic workflow of 3-Fluoroquinolin-7-amine highlighting reduction and defluorination risks.

Spectroscopic Fingerprinting: Causality in Data

The transition from the strongly electron-withdrawing nitro group (-I, -M) to the strongly electron-donating amino group (+M) fundamentally alters the electronic landscape of the quinoline core. This push-pull dynamic dictates the spectroscopic signatures of the precursor versus the product[3].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the nitro group in the precursor severely deshields the adjacent C6 and C8 protons. Upon reduction to the amine, resonance donation shields these protons, shifting them upfield by approximately 1.0–1.5 ppm. In ¹⁹F NMR, the electronic communication between the C7 substituent and the C3 fluorine alters the local magnetic environment, providing a distinct chemical shift that confirms the retention of the fluorine atom.

Table 1: Representative NMR Data (DMSO-d₆, 400 MHz for ¹H, 376 MHz for ¹⁹F)

Compound¹H NMR (Functional Group)¹H NMR (Aromatic Core)¹⁹F NMR (C3-F)¹³C NMR (C-F Coupling)
3-Fluoro-7-nitroquinoline AbsentDeshielded (8.0–9.2 ppm)~ -120 ppm~155 ppm (d, J=255 Hz)
3-Fluoroquinolin-7-amine ~6.2 ppm (s, 2H, -NH₂)Shielded (6.8–8.6 ppm)~ -128 ppm~152 ppm (d, J=250 Hz)
7-Aminoquinoline (Ref)~6.1 ppm (s, 2H, -NH₂)Shielded (6.8–8.7 ppm)AbsentAbsent
B. Infrared (IR) & UV-Vis Spectroscopy

IR spectroscopy provides the most rapid, binary confirmation of reaction progress. The disappearance of the asymmetric NO₂ stretch (1535 cm⁻¹) and the emergence of the primary amine N-H doublet (3450, 3360 cm⁻¹) definitively track the reduction.

Furthermore, 7-aminoquinolines exhibit strong intramolecular charge transfer (ICT) due to the electron-donating amine and the electron-accepting fluorinated quinoline ring[3]. This results in a pronounced bathochromic shift in UV-Vis absorption compared to the nitro precursor.

Table 2: Key IR Vibrational Frequencies & UV-Vis Absorption Maxima

CompoundIR: N-H Stretch (cm⁻¹)IR: N-O Stretch (cm⁻¹)IR: C-F Stretch (cm⁻¹)UV-Vis: λmax (nm, MeOH)
3-Fluoro-7-nitroquinoline Absent1535 (asym), 1345 (sym)1180~330 nm
3-Fluoroquinolin-7-amine 3450, 3360 (doublet)Absent1195~385 nm
7-Aminoquinoline (Ref)3445, 3355 (doublet)AbsentAbsent~365 nm

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis and characterization, the following protocol integrates a self-validating decision gate. Proceeding to workup without confirming the complete eradication of the nitro group leads to inseparable precursor/product mixtures.

Workflow S1 1. Reaction Sampling (Extract 50 µL aliquot) S2 2. IR Spectroscopy (Monitor 1535 cm⁻¹ NO₂ peak) S1->S2 S3 3. LC-MS Analysis (Check m/z 163 for Product) S1->S3 S4 4. Decision Gate (Is NO₂ peak absent?) S2->S4 S3->S4 S5 5. Proceed to Workup (Filtration & Extraction) S4->S5 Yes (Self-Validated) S6 Continue Reaction (Add reducing agent) S4->S6 No (Incomplete) S6->S1

Self-validating experimental workflow for monitoring the reduction of 3-fluoro-7-nitroquinoline.

Step-by-Step Methodology: Chemoselective Reduction & Characterization
  • Reaction Setup: Dissolve 3-fluoro-7-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq).

  • Causality of Reagents: The mildly acidic NH₄Cl activates the iron surface without lowering the pH enough to protonate the quinoline nitrogen, which would otherwise alter solubility and reactivity. The SET mechanism of Fe prevents the hydrodefluorination seen with transition metal catalysis[2].

  • Heating & Monitoring: Heat the suspension to 80°C. After 2 hours, execute the Self-Validating Gate :

    • Sampling: Withdraw 50 µL, filter through a micro-pad of Celite, and evaporate the solvent.

    • IR Validation: Run an ATR-IR spectrum. Look for the complete absence of the 1535 cm⁻¹ and 1345 cm⁻¹ peaks.

    • LC-MS Validation: Confirm the presence of the product mass [M+H]⁺ = 163.0 m/z and the absence of the defluorinated byproduct [M+H]⁺ = 145.0 m/z.

  • Workup: Once validated, cool the mixture to room temperature. Filter through Celite to remove iron sludge, washing thoroughly with Ethyl Acetate.

  • Purification: Wash the organic filtrate with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure 3-fluoroquinolin-7-amine.

References

  • Sigma-Aldrich. "3-fluoroquinolin-7-amine | 1807542-82-0".

  • ChemScene. "1807542-82-0 | 3-Fluoroquinolin-7-amine".1

  • ACS Publications (Organic Process Research & Development). "A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline". 2

  • ACS Medicinal Chemistry Letters. "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes". 3

Sources

Validation

Comparative Molecular Field Analysis (CoMFA) of Quinoline Derivatives: An Advanced Comparison Guide

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, including antimalarial, anticancer, and antibacterial effects[1][2]. To rationally opt...

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, including antimalarial, anticancer, and antibacterial effects[1][2]. To rationally optimize these scaffolds, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodologies are employed. Comparative Molecular Field Analysis (CoMFA) remains a gold standard for correlating the 3D spatial arrangement of chemical features with biological activity[3].

However, modern drug discovery demands rigorous model selection. This guide objectively compares CoMFA against its primary alternatives—Comparative Molecular Similarity Indices Analysis (CoMSIA), Topomer CoMFA, and 2D-QSAR—providing the mechanistic causality, experimental protocols, and self-validating workflows required to build robust predictive models for quinoline derivatives.

Comparative Analysis of QSAR Methodologies

When designing quinoline-based therapeutics (e.g., topoisomerase-II inhibitors or antimalarials), selecting the correct QSAR methodology is critical. Each method processes the spatial and physicochemical features of the quinoline core differently.

  • CoMFA (Comparative Molecular Field Analysis): Uses a grid-based approach with an sp³ carbon probe to calculate Lennard-Jones (steric) and Coulombic (electrostatic) potentials.

    • Causality: CoMFA's sharp potential energy functions are highly sensitive to strict steric boundaries, making it excellent for rigid, planar scaffolds like quinoline. However, because potentials approach infinity near atomic nuclei, an arbitrary energy cutoff (typically 30 kcal/mol) must be applied to prevent mathematical singularities in the data matrix[1].

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Evaluates similarity indices using a Gaussian-type distance-dependent function.

    • Causality: The Gaussian function avoids the steep energy drop-offs of CoMFA, eliminating the need for energy cutoffs. Furthermore, CoMSIA incorporates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, providing a more comprehensive physicochemical profile for highly functionalized quinolines[1][3].

  • Topomer CoMFA: An alignment-free 3D-QSAR method that splits molecules into synthetically accessible fragments (topomers).

    • Causality: Manual alignment in traditional CoMFA introduces user bias. By eliminating the subjective alignment step, Topomer CoMFA accelerates high-throughput screening while maintaining predictive power[3].

  • 2D-QSAR: Relies on topological indices rather than 3D conformations.

    • Causality: While 2D models often demonstrate lower Mean Absolute Error (MAE) in specific toxicological predictions due to their independence from conformational noise, they lack the spatial interpretability (contour maps) necessary to guide rational 3D structural modifications[4].

Quantitative Performance Comparison

The following table synthesizes experimental data from recent studies comparing these methodologies on various quinoline datasets.

Target / Disease FocusDataset SizeQSAR MethodInternal Validation ( q2 )External Validation ( rpred2​ )SEE / MAEKey Finding
Topoisomerase-II (Anticancer) [1]31CoMFA0.5920.966SEE: 0.167High predictive ability using 2 principal components.
Topoisomerase-II (Anticancer) [1]31CoMSIA0.5330.985SEE: 0.111Lower SEE due to inclusion of hydrophobic fields.
P. falciparum (Antimalarial) [2]178CoMFA0.6770.969N/AValidated via in vivo synthesis of 2,4-disubstituted quinolines.
P. falciparum (Antimalarial) [2]178CoMSIA0.7410.962N/ASuperior internal cross-validation compared to CoMFA.
P. falciparum 3D7 (Antimalarial) [4]349CoMFA> 0.50.878MAE: 1.280Good correlation, but higher error in toxicological prediction.
P. falciparum 3D7 (Antimalarial) [4]3492D-QSAR> 0.50.845MAE: 0.484Outperformed 3D methods in absolute error metrics.
ENR Enzyme (Antibacterial) [3]Training/TestCoMFA0.6170.810SEE: 0.270Steric bulk at C2, C6, C7 of quinoline increases activity.
ENR Enzyme (Antibacterial) [3]Training/TestTopomer CoMFA0.6440.865SEE: 0.370Best external predictive power; alignment-free advantage.

Feature Space & Workflow Visualizations

G Core 3D-QSAR Methodologies CoMFA CoMFA (Lennard-Jones & Coulombic) Core->CoMFA CoMSIA CoMSIA (Gaussian Distance) Core->CoMSIA Topomer Topomer CoMFA (Fragment-based Alignment-free) Core->Topomer Steric Steric Field CoMFA->Steric Elec Electrostatic Field CoMFA->Elec CoMSIA->Steric CoMSIA->Elec Hydro Hydrophobic Field CoMSIA->Hydro HBD H-Bond Donor CoMSIA->HBD HBA H-Bond Acceptor CoMSIA->HBA Topomer->Steric Topomer->Elec

Fig 1: Comparative feature space of CoMFA, CoMSIA, and Topomer CoMFA methodologies.

G Data 1. Dataset Preparation (pIC50 Conversion) Align 2. Molecular Alignment (Core Superimposition) Data->Align Fields 3. Field Calculation (Grid-based Probing) Align->Fields PLS 4. PLS Regression (Dimensionality Reduction) Fields->PLS Valid 5. Model Validation (LOO-CV & External) PLS->Valid Valid->PLS Optimize Latent Variables Map 6. Contour Map Analysis (Mechanistic Insights) Valid->Map

Fig 2: The self-validating 3D-QSAR experimental workflow.

Experimental Protocol: A Self-Validating 3D-QSAR Workflow

To ensure scientific integrity, a 3D-QSAR model must be a self-validating system. The following protocol details the causality behind each step when modeling quinoline derivatives using software such as SYBYL-X[5].

Step 1: Dataset Preparation & Biological Activity Conversion
  • Action: Compile a dataset of quinoline derivatives with known biological activities (e.g., IC50​ or MIC ). Convert these values to molar negative logarithms ( pIC50​=−logIC50​ ).

  • Causality: PLS regression requires a linear free-energy relationship. Raw IC50​ values span logarithmic scales; converting to pIC50​ ensures the variance in biological activity scales linearly with the interaction energies calculated in the 3D grid[3].

  • Validation: Split the dataset into a training set (typically 75-80%) and an external test set (20-25%) using diverse structural sampling to prevent data leakage.

Step 2: Conformational Search & Molecular Alignment
  • Action: Generate the lowest-energy conformation for each molecule using molecular mechanics (e.g., Tripos force field) with Gasteiger–Hückel charges[3]. Align all molecules onto a common quinoline pharmacophoric core.

  • Causality: CoMFA and CoMSIA calculate energies at fixed spatial grid points. If the quinoline cores are misaligned, the grid points will sample entirely different chemical environments across the dataset, destroying the signal-to-noise ratio and rendering the model useless.

Step 3: Field Calculation
  • Action: Place the aligned molecules in a 3D lattice with a grid spacing of 2.0 Å.

    • For CoMFA: Probe the grid using an sp³ carbon atom (charge +1.0) to calculate steric and electrostatic fields, applying a 30 kcal/mol energy cutoff[1].

    • For CoMSIA: Calculate similarity indices using a probe atom with radius 1.0 Å, charge +1.0, and an attenuation factor ( α ) of 0.3[1].

  • Causality: The 2.0 Å grid spacing provides high enough resolution to capture localized interactions without causing an exponential explosion in computational overhead.

Step 4: Partial Least Squares (PLS) Regression
  • Action: Correlate the 3D field descriptors (independent variables) with the pIC50​ values (dependent variables) using PLS regression.

  • Causality: Standard Multiple Linear Regression (MLR) cannot be used because the number of grid points (thousands) vastly exceeds the number of molecules, and grid variables are highly collinear. PLS reduces these variables into a few orthogonal latent variables (Principal Components).

Step 5: System Self-Validation
  • Action: Perform Leave-One-Out Cross-Validation (LOO-CV) to determine the cross-validated correlation coefficient ( q2 ) and the optimal number of components (N). Then, perform non-cross-validated analysis to find r2 and the Standard Error of Estimate (SEE)[1].

  • Causality: A high r2 alone only proves the model memorized the training set. A q2>0.5 proves internal robustness. Finally, predicting the activity of the external test set ( rpred2​>0.6 ) acts as the ultimate self-validating mechanism, proving the model can generalize to novel quinoline structures[4].

Mechanistic Insights from Contour Maps

The ultimate output of CoMFA/CoMSIA is the 3D contour map, which visually dictates how to synthesize the next generation of drugs.

  • Steric Fields (CoMFA/CoMSIA): Green contours indicate regions where adding bulky groups increases activity; yellow contours indicate regions where steric bulk is detrimental. For example, in quinoline-based enoyl acyl carrier protein reductase inhibitors, green regions near the C2, C6, and C7 positions of the quinoline ring suggest that sterically bulky groups at these sites are highly favorable[3].

  • Electrostatic Fields (CoMFA/CoMSIA): Blue contours favor electropositive groups (e.g., amine linkers at the C4 position), while red contours favor electronegative groups (e.g., oxygen-rich substituents). In antimalarial 2,4-disubstituted quinolines, secondary amine linkers at the C4 position showed maximum parasitaemia reduction, validating the electrostatic contour predictions[2].

  • Hydrophobic Fields (CoMSIA only): Yellow contours favor hydrophobic groups, while white contours favor hydrophilic groups. This is particularly crucial for designing drugs that must cross the blood-brain barrier (e.g., Alzheimer's agents) or parasite membranes.

References

  • Exploring Structural Requirement for Design and Development of compounds with Antimalarial Activity via CoMFA, CoMSIA and HQSAR Research Journal of Pharmacy and Technology URL:[Link]

  • Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • QSAR studies on 2-arylethenylquinoline derivatives as multifunctional agents for the treatment of Alzheimer's disease via CoMFA and CoMSIA IMIST URL: [Link]

  • 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents PubMed / SAR and QSAR in Environmental Research URL:[Link]

  • 3D-QSAR studies of quinoline Schiff bases as enoyl acyl carrier protein reductase inhibitors Dove Medical Press URL: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation Docta Complutense URL:[Link]

Sources

Comparative

A Comparative Toxicological Profile of Quinoline Compounds: An In-Depth Technical Guide for Researchers

This guide provides an objective, data-driven comparison of the toxicological profiles of various quinoline compounds. Designed for researchers, scientists, and drug development professionals, it synthesizes experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of the toxicological profiles of various quinoline compounds. Designed for researchers, scientists, and drug development professionals, it synthesizes experimental data to illuminate the critical structure-toxicity relationships of this ubiquitous chemical class, found in everything from vital therapeutics to environmental contaminants.

Introduction: The Double-Edged Sword of the Quinoline Scaffold

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives encompass a vast spectrum of pharmacological activities, leading to the development of landmark drugs such as the antimalarial quinine and the life-saving fluoroquinolone antibiotics like ciprofloxacin.[1][2] However, this therapeutic potential is intrinsically linked to a complex and often severe toxicological profile.[1] Understanding the nuances of how subtle changes in the quinoline structure can dramatically alter its interaction with biological systems is paramount for designing safer, more effective drugs and for assessing the environmental risk posed by these compounds.

Core Mechanisms of Quinoline-Induced Toxicity

The toxic effects of quinoline derivatives are not arbitrary; they are rooted in specific, interconnected molecular pathways. The parent quinoline structure is often a pro-toxin, requiring metabolic activation to exert its most harmful effects.

Metabolic Activation: The Genesis of Reactivity

The liver is the primary site of quinoline metabolism and, consequently, a principal target for its toxicity.[1] Cytochrome P450 (CYP450) enzymes, particularly CYP3A4, bioactivate quinolines into highly reactive electrophilic intermediates, such as epoxides and N-oxides.[3][4][5] The formation of a 5,6-epoxide is hypothesized to be a key step in the metabolic activation of quinoline to a tumorigenic agent.[6] This metabolic conversion is the critical initiating event for many of the downstream toxicities.

The Assault on the Genome: Genotoxicity and Mutagenicity

Once activated, reactive quinoline metabolites can covalently bind to cellular macromolecules, most notably DNA. This formation of DNA adducts disrupts the normal structure and function of the genome, leading to mutations if not properly repaired.[1][3][7] Quinoline itself is a known mutagen in bacterial systems (requiring metabolic activation) and has been shown to induce DNA damage in rat hepatocytes.[3][7] Furthermore, some quinoline derivatives act as topoisomerase inhibitors, disrupting the enzymes essential for DNA replication and repair, a mechanism often exploited in anticancer agents but also a source of toxicity.[1][8][9]

Cellular Stress and Death Pathways

Beyond direct DNA damage, quinoline toxicity manifests through the induction of severe cellular stress. A common mechanism is the generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[1] Mitochondria are also key targets; certain 4-substituted quinolines can dissipate the mitochondrial membrane potential, disrupting cellular energy production and triggering the release of pro-apoptotic factors, ultimately leading to programmed cell death.[1]

Metabolic Activation of Quinoline Quinoline Quinoline (Parent Compound) CYP450 Hepatic CYP450 Enzymes (e.g., CYP3A4) Quinoline->CYP450 Metabolism Metabolites Reactive Intermediates (e.g., Quinoline-5,6-epoxide, N-oxides) CYP450->Metabolites Bioactivation DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Metabolites->Oxidative_Stress Toxicity Genotoxicity, Mutagenicity, Carcinogenicity DNA_Adducts->Toxicity Oxidative_Stress->Toxicity

Caption: Metabolic activation pathway of quinoline leading to toxicity.

A Comparative Look at Organ-Specific Toxicity

The specific toxicological profile of a quinoline derivative is highly dependent on its substitution pattern. What follows is a comparative analysis of key toxicities, highlighting how different functional groups dictate the compound's adverse effects.

Genotoxicity and Carcinogenicity: The Position is Everything

The genotoxic and carcinogenic potential of quinolines varies dramatically with the nature and position of substituents. Quinoline itself is classified by the U.S. EPA as a Group B2 "probable human carcinogen" based on sufficient evidence in animal studies, where it induces liver neoplasms, including rare hemangiosarcomas, in rats and mice.[3][7]

CompoundGenotoxicity ProfileCarcinogenicity in RatsTarget OrganReference
Quinoline Mutagenic with metabolic activation; induces DNA damage.Yes (Hepatocellular carcinomas, hemangiosarcomas).Liver[3][7]
4-Nitroquinoline-1-oxide (4-NQO) Potent genotoxin; strong inducer of SOS response.Potent Carcinogen (not detailed in provided results).Not specified[10][11]
8-Nitroquinoline (8-NQ) Mutagenic in Ames test.Yes (Squamous cell papillomas and carcinomas).Forestomach[12]
6-Nitroquinoline (6-NQ) Mutagenic in Ames test.No (Induced only hyperplasia, not tumors).Forestomach[12]
4-Methylquinoline Weakly genotoxic.Tumor initiator on mouse skin.Skin[6][10]
8-Hydroxyquinoline No measurable genotoxicity in vivo (mouse marrow cells).Not specifiedNot applicable[11]

This data reveals a striking discrepancy between mutagenicity and carcinogenicity. For example, while both 6-NQ and 8-NQ are mutagenic, only 8-NQ was found to be carcinogenic in a 104-week rat study, underscoring that a positive Ames test does not always predict carcinogenicity in vivo.[12]

Hepatotoxicity: The Price of Metabolism

As the primary site of metabolic activation, the liver is a frequent target of quinoline toxicity.[1] Chronic exposure to the parent compound, quinoline, leads to increased liver weights and the formation of vascular tumors in rats.[7][13] Interestingly, the broader class of quinoline-related compounds can have opposing effects; while quinoline is a hepatocarcinogen, certain quinazoline derivatives have been shown to possess hepatoprotective properties against other toxins, highlighting the chemical diversity within this family.[14][15]

Cardiotoxicity: A Concern for Quinolone Therapeutics

Cardiotoxicity is a significant clinical concern, particularly for antimalarial quinolines and fluoroquinolone antibiotics.[1][16] The primary manifestation is the prolongation of the electrocardiographic QT interval, a known risk factor for developing a potentially fatal arrhythmia called Torsade de Pointes.[16][17][18]

  • Chloroquine: This widely used antimalarial has been associated with serious cardiac issues, including cardiomyopathy and atrioventricular block.[16]

  • Quinine, Quinidine, and Chloroquine: When administered parenterally, these drugs can cause significant hypotension.[16][18]

  • Fluoroquinolones: The potential for cardiac developmental toxicity is a growing area of research, with zebrafish embryos serving as a key animal model for these studies.[19]

Neurotoxicity and Phototoxicity: Structure-Dependent Side Effects
  • Neurotoxicity: Certain quinoline derivatives can cross the blood-brain barrier and exert significant neurotoxic effects. The antimalarial drug mefloquine is notorious for its association with a risk of irreversible central nervous system toxicity.[1] For fluoroquinolones, CNS effects are heavily influenced by the nature of the substituent at the C7 position.[20]

  • Phototoxicity: This adverse effect, a painful skin reaction upon exposure to light, is a known issue with fluoroquinolone antibiotics. The risk is directly tied to the substituent at the C8 position; a halogen (like fluorine or chlorine) imparts the greatest risk for a phototoxic reaction, while a methoxy group shows little to no effect.[20]

Experimental Protocols for Toxicological Assessment

Reproducible and validated experimental methods are the foundation of toxicological science. The following are detailed protocols for key assays used to characterize the toxicity of quinoline compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[21]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, Caco-2 for general cytotoxicity) in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well).[22] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well Plate Treat 2. Treat with Quinoline Compounds Seed->Treat Incubate 24h Add_MTT 3. Add MTT Reagent (Incubate 2-4h) Treat->Add_MTT Incubate 24-72h Solubilize 4. Solubilize Formazan Crystals Add_MTT->Solubilize Read 5. Read Absorbance (~570 nm) Solubilize->Read Calculate 6. Calculate IC50 Read->Calculate

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: SOS Chromotest for Genotoxicity

The SOS chromotest is a bacterial colorimetric assay that measures the induction of the SOS DNA repair system in E. coli as an indicator of genotoxic damage.[10][23]

Methodology:

  • Bacterial Culture: Grow a culture of the reporter strain E. coli PQ37 to the early exponential phase.

  • Compound Exposure: In a 96-well plate, mix the bacterial culture with serial dilutions of the test quinoline compound. For compounds requiring metabolic activation, add a liver S9 fraction. Include a positive control (e.g., 4-NQO) and a negative control. Incubate for approximately 2 hours.

  • Enzyme Assay: After incubation, add a chromogenic substrate for β-galactosidase (an enzyme under the control of the SOS promoter).

  • Data Acquisition: Measure the color development (absorbance) at 420 nm using a microplate reader. Also, measure alkaline phosphatase activity as a control for general toxicity.

  • Analysis: Calculate the induction factor (I), which represents the normalized induction of the SOS system. An induction factor greater than 1.5 or 2.0, along with a clear dose-response relationship, is typically considered a positive result, indicating genotoxicity.[23]

Conclusion and Future Directions

The toxicological profile of quinoline compounds is a complex interplay of metabolic activation, chemical structure, and the specific biological system being targeted. This guide demonstrates that while the quinoline scaffold is a privileged structure in drug discovery, its potential for toxicity—ranging from genotoxicity and carcinogenicity to organ-specific effects like cardiotoxicity—must be carefully evaluated.

Key takeaways for researchers include:

  • Metabolic activation is paramount: Toxicity is often mediated by reactive metabolites, making in vitro assays that include a metabolic activation system (like the S9 fraction) essential.

  • Structure-Toxicity Relationships are critical: The position and electronic nature of substituents dramatically alter the toxicological profile. Nitro groups (especially at C4 and C8) and halogens (at C8) are frequently associated with adverse effects like genotoxicity and phototoxicity, respectively.

  • A battery of tests is necessary: No single assay can capture the full toxicological picture. A combination of in vitro tests for cytotoxicity (MTT), genotoxicity (Ames, SOS chromotest), and targeted in vivo studies is required for a comprehensive risk assessment.

Future research should continue to leverage quantitative structure-toxicity relationship (QSTR) modeling and high-throughput screening methods to build predictive models that can identify potentially toxic quinoline scaffolds early in the drug discovery process, paving the way for the development of safer and more effective therapeutics.

References

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the carcinogenicity of quinoline and its strong acid salts. [Link]

  • Fuentes, J. L., et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental Toxicology. [Link]

  • Takahashi, K., et al. (1989). Carcinogenicities of Quinoline Derivatives in F344 Rats. Japanese Journal of Cancer Research. [Link]

  • U.S. Environmental Protection Agency (EPA). (1999). Toxicological Review of Quinoline (CAS No. 91-22-5). [Link]

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • McFee, A. F., et al. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research Letters. [Link]

  • Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Bollettino Chimico Farmaceutico. [Link]

  • Li, M., et al. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri. Environmental Science and Pollution Research. [Link]

  • Author. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Quinolines: Human health tier II assessment. [Link]

  • ResearchGate. The structure-toxicity relationship of quinolones. [Link]

  • Wang, Y., et al. (2021). In vivo and in silico evaluations of survival and cardiac developmental toxicity of quinolone antibiotics in zebrafish embryos (Danio rerio). Environmental Pollution. [Link]

  • White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: A systematic review. BMC Medicine. [Link]

  • ResearchGate. (2025). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. [Link]

  • Maleev, G., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]

  • Kumar, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Tada, M., et al. (1982). Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. Gann. [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. NCI Monographs. [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine. [Link]

  • PubMed. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. [Link]

  • ResearchGate. (2025). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. Pharmacology & Therapeutics. [Link]

  • Faraj, A. A., et al. (2022). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Frontiers in Pharmacology. [Link]

  • Faraj, A. A., et al. (2022). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Frontiers in Pharmacology. [Link]

  • In-vivo, I. I. S. S. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. In-vivo, In-silico and In-vitro Studies. [Link]

  • Vashisht, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Journal of Pioneering Medical Sciences. (2025). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. [Link]

  • Azar, P. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Azar, P. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Jahrom University of Medical Sciences. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]

  • Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. Biochemical Journal. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Fluoroquinolin-7-amine

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Fluoroquinolin-7-amine demands a commensurate level of rigor in our safety protocols. This compound, a member of the qu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Fluoroquinolin-7-amine demands a commensurate level of rigor in our safety protocols. This compound, a member of the quinoline family, presents a specific hazard profile that necessitates a comprehensive and well-understood personal protective equipment (PPE) strategy.[1][2] This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory. Our primary goal is to ensure that your focus remains on the science, secure in the knowledge that you are protected.

Hazard Profile of 3-Fluoroquinolin-7-amine

Understanding the specific risks is the foundation of any effective safety plan. 3-Fluoroquinolin-7-amine (CAS No. 1807542-82-0) is classified with a "Warning" signal word and carries multiple hazard statements under the Globally Harmonized System (GHS).[3][4] While extensive toxicological data may not be available for this specific molecule, the hazard profile of aromatic amines and quinoline derivatives guides our cautious approach.[5][6][7]

Hazard Classification GHS Hazard Statement Implication for the Researcher
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAccidental ingestion could lead to illness. This underscores the importance of preventing hand-to-mouth contamination.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin is likely to cause redness, inflammation, or dermatitis.[8]
Serious Eye Damage/Irritation (Category 2A/2B)H319/H320: Causes serious eye irritation / Causes eye irritationThe solid powder or solutions can cause significant, potentially damaging, irritation upon contact with the eyes.[3][8]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[4]

This data is synthesized from supplier safety information.[3][4]

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For 3-Fluoroquinolin-7-amine, the following multi-layered approach is mandatory to mitigate the risks of skin, eye, and respiratory exposure.

Protection Area Required Equipment Specification & Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldRationale: The H319/H320 classification demands robust protection against airborne particles and potential splashes.[3][8] Standard safety glasses are insufficient. Specification: Goggles must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166, providing a full seal around the eyes.[8] A face shield should be worn over the goggles during procedures with a high splash risk, such as when transferring solutions.[7][9]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Rationale: Aromatic amines as a class can be readily absorbed through the skin.[6] The H315 (Causes skin irritation) warning for this specific compound makes gloves a critical barrier.[3] Specification: Nitrile gloves are a standard requirement for preventing skin contact.[5][10] For prolonged handling or submersion tasks, consider heavier-duty gloves like neoprene or butyl rubber and always consult the manufacturer's permeation data. Double-gloving provides an additional layer of protection against undetected pinholes or tears.[6]
Body Protection Chemical-Resistant Lab Coat or CoverallsRationale: Protects skin and personal clothing from contamination by dust or splashes.[11] Specification: A full-length lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls (e.g., Tyvek®) should be utilized.[6][12]
Respiratory Protection NIOSH-Approved RespiratorRationale: The H335 warning (May cause respiratory irritation) necessitates respiratory protection, especially when handling the solid powder outside of a certified chemical fume hood.[4] Specification: A half-face or full-face respirator equipped with organic vapor/acid gas cartridges and P100 particulate filters is required if engineering controls are insufficient or during a spill response.[6] All work with the solid compound should ideally be performed within a fume hood to eliminate this risk.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is essential for minimizing exposure from the moment the compound is retrieved to the final decontamination step.

Step 1: Preparation & Pre-Flight Check

  • Designate the Workspace: All handling of 3-Fluoroquinolin-7-amine solid must occur within a certified chemical fume hood.[6]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and an appropriate spill kit are immediately accessible.[8]

Step 2: Donning PPE

  • Put on your lab coat and any additional body protection.

  • Don your respirator if required by your institution's risk assessment for the procedure.

  • Put on your primary pair of nitrile gloves.

  • Don your chemical safety goggles.

  • Put on your second, outer pair of nitrile gloves.

Step 3: Handling the Chemical

  • Carefully open the container inside the fume hood, avoiding any puff of dust.

  • Use a dedicated spatula to weigh and transfer the solid material. Avoid generating dust by moving slowly and deliberately.[10][11]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Securely close the primary container after use.

Step 4: Decontamination & Doffing PPE

  • Decontaminate any equipment that came into contact with the chemical. The first rinse of any contaminated glassware should be collected as hazardous waste.[11]

  • Wipe down the work surface within the fume hood with an appropriate solvent.

  • Dispose of all contaminated disposables (weigh boats, pipette tips, outer gloves) into the designated solid hazardous waste container located inside the hood.[5]

  • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The inner gloves should be the last item removed before washing your hands.

  • Wash hands thoroughly with soap and water.[8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood 1. Work in Fume Hood prep_ppe 2. Don Full PPE prep_hood->prep_ppe prep_spill 3. Verify Spill Kit prep_ppe->prep_spill handle_weigh 4. Weigh/Transfer Solid prep_spill->handle_weigh handle_solution 5. Prepare Solution (if needed) handle_weigh->handle_solution cleanup_decon 6. Decontaminate Surfaces handle_solution->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 9. Wash Hands cleanup_doff->cleanup_wash end_node End cleanup_wash->end_node start Start start->prep_hood

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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